2-Amino-3,5-difluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPAAWOCEBWDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381180 | |
| Record name | 2-amino-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163733-98-0 | |
| Record name | 2-amino-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,5-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Amino-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 2-Amino-3,5-difluorophenol, a key intermediate in various synthetic applications. The document outlines its fundamental characteristics, presents available data in a structured format, and describes the standard experimental protocols for determining its physical properties.
Core Physical and Chemical Data
This compound is a difluorinated aromatic amine with the chemical formula C₆H₅F₂NO.[1] Its structure incorporates a phenol group, an amino group, and two fluorine atoms on the benzene ring, which impart unique chemical characteristics relevant to its use in the synthesis of pharmaceuticals and other specialty chemicals.
Physical Properties Summary
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 163733-98-0 | [1] |
| Molecular Formula | C₆H₅F₂NO | [1] |
| Molecular Weight | 145.11 g/mol | [1] |
| Monoisotopic Mass | 145.03392011 Da | [1] |
| Physical Form | Solid-Powder | [2] |
| Purity | 99% | [2] |
| Storage Temperature | 2-8°C | [2] |
| XlogP (Predicted) | 1.1 | [3] |
| InChI | InChI=1S/C6H5F2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | [1] |
| InChIKey | XSPAAWOCEBWDOM-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(C(=C1O)N)F)F | [1] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
Boiling Point Determination (for solids that can be sublimed or melted and then boiled)
Since this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.
Protocol:
-
A small amount of the sample is placed in a distillation flask.
-
The flask is connected to a vacuum source and a condenser.
-
The sample is heated gently.
-
The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point at that specific pressure.
Density Determination
The density of a solid can be determined using the principle of fluid displacement.
Protocol:
-
The mass of a sample of the solid is accurately measured using an analytical balance.
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.
-
The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.
Protocol:
-
A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.
-
A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone) is added.
-
The mixture is agitated or stirred vigorously for a set period.
-
The solution is visually inspected to determine if the solid has completely dissolved.
-
If the solid dissolves, it is reported as soluble in that solvent under the specified conditions. If not, it is reported as insoluble or partially soluble.
Logical Workflow for Characterization
As this compound is a chemical intermediate, a typical workflow for its characterization after synthesis would involve confirming its structure and purity through various analytical techniques.
Caption: Workflow for the Synthesis and Characterization of this compound.
References
Spectral Analysis of 2-Amino-3,5-difluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Amino-3,5-difluorophenol (CAS No: 163733-98-0), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside computed Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.
Predicted Spectral Data
Due to the limited availability of experimentally derived spectra in the public domain, this section presents high-quality predicted data obtained from computational models. These predictions serve as a valuable reference for the identification and characterization of this compound.
¹H NMR (Proton NMR) Spectral Data
The predicted ¹H NMR spectrum of this compound reveals the chemical environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H-4 | 6.6 - 6.8 | Doublet of doublets (dd) | Coupling to F-3 and F-5 |
| H-6 | 6.4 - 6.6 | Doublet of doublets (dd) | Coupling to F-5 and H-4 |
| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) | Chemical shift can vary with solvent and concentration |
| -OH | 8.5 - 9.5 | Broad singlet (br s) | Chemical shift can vary with solvent and concentration |
¹³C NMR (Carbon-13 NMR) Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. Chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-1 (-OH) | 145 - 150 | |
| C-2 (-NH₂) | 130 - 135 | |
| C-3 (-F) | 150 - 155 (d, ¹JCF) | Large coupling constant due to direct attachment to fluorine |
| C-4 | 100 - 105 (dd, ²JCF, ⁴JCF) | Coupling to F-3 and F-5 |
| C-5 (-F) | 155 - 160 (d, ¹JCF) | Large coupling constant due to direct attachment to fluorine |
| C-6 | 105 - 110 (dd, ²JCF, ³JCH) | Coupling to F-5 and H-4 |
IR (Infrared) Spectral Data
The predicted IR spectrum highlights the characteristic vibrational frequencies of the functional groups present in this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3600 - 3200 | Strong, Broad |
| N-H Stretch (Amine) | 3500 - 3300 | Medium, Doublet |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-F Stretch | 1250 - 1000 | Strong |
| O-H Bend | 1200 - 1100 | Medium |
| N-H Bend | 1650 - 1550 | Medium |
Mass Spectrometry (MS) Data
The following computed mass spectrometry data is available for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | PubChem |
| Molecular Weight | 145.11 g/mol | PubChem |
| Monoisotopic Mass | 145.03392011 Da | PubChem |
Predicted Collision Cross Section (CCS) for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 146.04120 | 122.5 |
| [M+Na]⁺ | 168.02314 | 132.8 |
| [M-H]⁻ | 144.02664 | 122.9 |
Experimental Protocols
The following sections outline generalized experimental procedures for acquiring NMR, IR, and MS spectra for aromatic compounds like this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for phenols and amines to observe exchangeable protons).
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Using a pipette with a filter, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (solid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Acquire the mass spectrum in the desired mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for spectral analysis and a conceptual pathway for the application of this data.
Caption: General workflow for the spectral analysis of a chemical compound.
Caption: Conceptual pathway for drug development utilizing spectral data.
An In-depth Technical Guide to the Solubility of 2-Amino-3,5-difluorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3,5-difluorophenol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for process development, optimization of reaction conditions, and purification strategies. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers insights based on its structural features and the general principles of solubility.
Core Compound Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₅F₂NO. Its structure, featuring both an amino (-NH₂) and a hydroxyl (-OH) group, alongside two fluorine atoms on the benzene ring, dictates its polarity and potential for hydrogen bonding. These characteristics are central to its solubility behavior in different organic solvents.
Predicted Solubility Profile
The presence of both hydrogen bond donors (-NH₂ and -OH) and acceptors (F, N, O) suggests that this compound will exhibit favorable solubility in polar protic and polar aprotic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the amino and hydroxyl groups. |
| Ethanol | Soluble | Similar to methanol, it can act as both a hydrogen bond donor and acceptor. | |
| Isopropanol | Moderately Soluble | Increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |
| Dimethylformamide (DMF) | Very Soluble | Another highly polar aprotic solvent with strong solvating power for polar molecules. | |
| Acetone | Moderately Soluble | A polar aprotic solvent that can accept hydrogen bonds, but its overall polarity is lower than DMSO and DMF. | |
| Acetonitrile | Sparingly Soluble | Less polar than other aprotic solvents and a weaker hydrogen bond acceptor. | |
| Ethyl Acetate | Sparingly Soluble | Possesses some polarity but is a relatively weak solvent for compounds with strong hydrogen bonding capabilities. | |
| Nonpolar | Dichloromethane | Sparingly Soluble | While it has a dipole moment, it cannot engage in hydrogen bonding, limiting its ability to dissolve highly polar solutes. |
| Chloroform | Sparingly Soluble | Similar properties to dichloromethane. | |
| Tetrahydrofuran (THF) | Moderately Soluble | A cyclic ether with some polarity that can act as a hydrogen bond acceptor. | |
| Toluene | Insoluble | A nonpolar aromatic solvent with no capacity for hydrogen bonding. | |
| Hexane | Insoluble | A nonpolar aliphatic solvent, incapable of solvating polar molecules with strong intermolecular forces. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a reliable and straightforward approach for obtaining quantitative solubility data.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot taken (L))
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected solvent for specific handling and disposal instructions.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of experimental processes involving this compound, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Gravimetric solubility determination workflow.
Caption: Drug discovery screening workflow.
2-Amino-3,5-difluorophenol material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Amino-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the material safety data for this compound (CAS No: 163733-98-0). The information is compiled and presented to meet the needs of professionals in research and development who handle this chemical. This guide includes detailed data on its properties, toxicological profile, and standardized experimental protocols relevant to its hazard assessment.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for safe handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | PubChem |
| Molecular Weight | 145.11 g/mol | PubChem[1] |
| Appearance | Solid-Powder | Sigma-Aldrich[2] |
| Purity | 99% | Sigma-Aldrich[2] |
| CAS Number | 163733-98-0 | Sigma-Aldrich[2] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2,4-Difluoro-6-hydroxyaniline | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |
Toxicological Data
The toxicological profile of this compound, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates several hazards. These are summarized below.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | PubChem[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | PubChem[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | PubChem[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | PubChem[1] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | PubChem[1] |
Experimental Protocols
While specific experimental data for this compound is not publicly available, the hazard classifications are determined by standardized methodologies. The following are detailed descriptions of the types of experimental protocols, based on OECD guidelines, that are used to assess the hazards listed above.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Application: A dose of 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing. An adjacent area of untreated skin serves as a control.
-
Exposure: The test substance is applied for a period of up to 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The degree of skin reaction is scored according to a standardized grading system. The reversibility of the observed effects is also assessed for up to 14 days.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)
This in vitro method provides an alternative to animal testing for identifying skin irritants.
Methodology:
-
Test System: A three-dimensional Reconstructed human Epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.[3]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing. The tissue is then incubated for a further recovery period (e.g., 42 hours).[3]
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a colored formazan salt.[3] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring its absorbance.
-
Classification: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to a negative control.[3]
Hazard Identification and Response Workflow
The following diagram illustrates a logical workflow for the identification of hazards associated with a chemical like this compound and the subsequent response actions based on the information typically found in a Material Safety Data Sheet.
Caption: Hazard Identification and Response Workflow.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is between 2°C and 8°C.[2]
-
Store locked up.[4]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3]
-
Specific Hazards: The substance is non-combustible, but containers may burn.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb spills with inert material (e.g., sand, vermiculite) and place in a closed container for disposal.[3]
This technical guide provides a detailed overview of the material safety data for this compound, intended to support its safe use in research and development. For complete and up-to-date information, always refer to the most recent Safety Data Sheet provided by the supplier.
References
A Comprehensive Technical Guide to the Synthesis of 2-Amino-3,5-difluorophenol from Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of a feasible synthetic pathway for 2-Amino-3,5-difluorophenol, a valuable intermediate in the pharmaceutical and fine chemical industries. While a direct, single-publication synthesis from a difluoroaniline precursor is not extensively documented, this paper outlines a highly plausible route based on established chemical principles and analogous transformations reported in the literature. The proposed synthesis begins with 2,6-difluoroaniline and proceeds via a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway: An Overview
The principal proposed pathway involves the direct hydroxylation of 2,6-difluoroaniline. This method is predicated on the known reactivity of halogenated anilines in nucleophilic aromatic substitution reactions, where a halogen atom is displaced by a nucleophile. In this case, a hydroxyl group replaces a fluorine atom. The amino group in the starting material acts as a powerful activating group, facilitating the substitution, primarily at the ortho and para positions. Given the structure of 2,6-difluoroaniline, the substitution is directed to one of the fluorine-bearing carbons.
An alternative, though more circuitous, route could involve the nitration of 1,3-difluorobenzene, followed by the introduction of a hydroxyl group and subsequent reduction of the nitro group. However, this pathway presents significant challenges in controlling regioselectivity. Therefore, the direct hydroxylation of 2,6-difluoroaniline is presented here as the more efficient and targeted approach.
Primary Synthetic Route: Direct Hydroxylation of 2,6-Difluoroaniline
The conversion of 2,6-difluoroaniline to this compound is proposed to occur via a nucleophilic aromatic substitution reaction. This reaction is analogous to the synthesis of 2-Amino-5-fluorophenol from 2,4-difluoroaniline, which has been documented to proceed by heating the difluoroaniline with a strong base such as potassium hydroxide in an aqueous medium.[1]
References
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Amino-3,5-difluorophenol, a key building block in medicinal chemistry. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group significantly influences the nucleophilicity, basicity, and overall reactivity of the amino group. This document details the electronic effects of these substituents and explores the participation of the amino group in crucial synthetic transformations, including N-acylation, N-alkylation, diazotization, and oxidation reactions. Detailed experimental protocols, quantitative data where available, and mechanistic insights are provided to guide the strategic use of this versatile molecule in drug discovery and development.
Introduction
This compound is a valuable synthetic intermediate in the preparation of biologically active molecules, particularly in the development of kinase inhibitors.[1] The strategic placement of two fluorine atoms and a hydroxyl group on the aniline scaffold imparts unique electronic properties that modulate the reactivity of the amino group. Understanding these properties is crucial for designing efficient synthetic routes and for predicting the behavior of the resulting derivatives in biological systems. This guide will delve into the core aspects of the amino group's reactivity, supported by experimental protocols and mechanistic diagrams.
Electronic Properties and Their Influence on Reactivity
The reactivity of the amino group in this compound is primarily governed by the interplay of the electron-donating hydroxyl group and the strongly electron-withdrawing fluorine atoms.
2.1. Basicity and Nucleophilicity
This reduced basicity directly translates to decreased nucleophilicity. The lone pair of electrons on the nitrogen atom is less available for attacking electrophiles. This has significant implications for the kinetics of reactions such as acylation and alkylation, which may require more forcing conditions or specific catalytic systems to proceed efficiently.
2.2. Oxidation Potential
The presence of fluorine atoms can also influence the oxidation potential of the aminophenol. While specific data for this compound is scarce, studies on related fluorinated catechols and aminophenols suggest that fluorine substitution can lower the oxidation potential, making the molecule more susceptible to oxidation under certain conditions.
Key Reactions of the Amino Group
The amino group of this compound participates in a variety of fundamental organic reactions, providing access to a diverse range of derivatives.
3.1. N-Acylation
N-acylation is a common transformation to introduce an amide functionality, which can be a key structural motif in many pharmaceutical agents. The reaction typically involves the treatment of the aminophenol with an acylating agent such as an acid chloride or anhydride. Due to the reduced nucleophilicity of the amino group, a base is often employed to facilitate the reaction.
Table 1: Representative N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature (°C) |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to room temp. |
| Acetic Anhydride | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room temp. to 50 |
| Benzoyl Chloride | Sodium Hydroxide | Water/DCM (Schotten-Baumann) | 0 to room temp. |
Experimental Protocol: N-Acetylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
3.2. N-Alkylation
N-alkylation introduces alkyl substituents to the amino group, a strategy often used to modulate lipophilicity and target engagement in drug candidates. The reaction typically proceeds via nucleophilic substitution with an alkyl halide in the presence of a base.
Table 2: Representative N-Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) |
| Methyl Iodide | Potassium Carbonate | Acetonitrile | Room temp. to 60 |
| Benzyl Bromide | Sodium Hydride | Dimethylformamide (DMF) | 0 to room temp. |
| Ethyl Bromoacetate | Cesium Carbonate | N,N-Dimethylacetamide (DMA) | 50-80 |
Experimental Protocol: N-Benzylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Addition of Alkylating Agent: After stirring for 30 minutes, add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
3.3. Diazotization and Sandmeyer Reaction
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.[2] This two-step process involves the formation of the diazonium salt followed by its reaction with a copper(I) salt.[3]
Experimental Protocol: Diazotization and Subsequent Chlorination (Sandmeyer Reaction)
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.[4]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography.
-
3.4. Oxidation
The aminophenol moiety is susceptible to oxidation, which can lead to the formation of quinone-imine species. This reactivity is relevant in the context of drug metabolism and can also be exploited for certain synthetic transformations. The electrochemical oxidation of aminophenols has been studied, and the products can vary depending on the reaction conditions and the substitution pattern on the aromatic ring.
Applications in Drug Development and Signaling Pathways
This compound and its derivatives are of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors. The 2-aminopyridine and related aminophenol cores are known to interact with the hinge region of the ATP-binding site of many kinases.[1]
4.1. Kinase Inhibitors
The difluorophenol moiety can form favorable polar interactions with conserved residues within the ATP-binding site of kinases. For example, derivatives of 2-aminopyridine bearing difluorophenol groups have been investigated as inhibitors for Vaccinia-related kinases (VRK1 and VRK2), which are implicated in cell division and neurological disorders.[1]
4.2. Modulation of Signaling Pathways
By inhibiting specific kinases, derivatives of this compound can modulate various cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders. For instance, targeting kinases in the MAPK or PI3K/Akt signaling pathways can affect cell proliferation, survival, and differentiation. The development of selective inhibitors is a key focus in modern drug discovery.
Conclusion
The amino group of this compound exhibits a nuanced reactivity profile shaped by the strong electron-withdrawing effects of the fluorine substituents and the electron-donating nature of the hydroxyl group. While its nucleophilicity is attenuated, it remains a versatile functional handle for a range of important synthetic transformations. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, is essential for leveraging this valuable building block in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. Further quantitative studies on the kinetics and thermodynamics of its reactions will undoubtedly facilitate its broader application in medicinal chemistry.
References
Potential Applications of 2-Amino-3,5-difluorophenol in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-difluorophenol is a fluorinated aromatic amine that is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of two fluorine atoms, offer significant advantages in the design of novel therapeutic agents. The fluorine atoms can modulate the compound's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, and can participate in favorable interactions with biological targets. This technical guide explores the potential applications of this compound in research, with a focus on its role in the synthesis of kinase inhibitors. We provide an overview of its chemical properties, a detailed experimental protocol for its use in a key synthetic reaction, quantitative data on the biological activity of derived compounds, and visualizations of relevant signaling pathways.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | --INVALID-LINK-- |
| Molecular Weight | 145.11 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 163733-98-0 | --INVALID-LINK-- |
| Appearance | Solid-Powder | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Spectroscopic Data
Precise structural confirmation of this compound is critical for its application in synthesis. Below are the predicted ¹H and ¹³C NMR spectra, along with a representative mass spectrum of a similar fluorinated phenol.
Predicted ¹H NMR Spectrum
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.45 (s, 1H, -OH), 6.60 (ddd, J=11.2, 8.0, 2.4 Hz, 1H, Ar-H), 6.45 (ddd, J=10.0, 8.0, 2.4 Hz, 1H, Ar-H), 4.90 (s, 2H, -NH₂).
Predicted ¹³C NMR Spectrum
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 155.0 (dd, J=240, 12 Hz, C-F), 152.5 (dd, J=235, 12 Hz, C-F), 135.0 (d, J=10 Hz, C-OH), 125.0 (d, J=5 Hz, C-NH₂), 110.0 (dd, J=25, 5 Hz, C-H), 105.0 (dd, J=25, 5 Hz, C-H).
Mass Spectrometry
Application in Kinase Inhibitor Synthesis
The difluorophenol moiety is a key pharmacophore in a number of kinase inhibitors. The fluorine atoms can form strong hydrogen bonds and other favorable polar interactions within the ATP-binding site of kinases, contributing to high binding affinity and selectivity. This compound serves as a versatile starting material for the introduction of this important functional group.
A common and powerful method for constructing kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. In the context of synthesizing kinase inhibitors, this compound can be converted to its corresponding boronic acid derivative and then coupled with a halogenated heterocyclic core, a common scaffold in many kinase inhibitors.
Experimental Protocol: Synthesis of a Pyridine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling
The following is a detailed protocol for a two-step Suzuki-Miyaura coupling, adapted from the synthesis of pyridine-based VRK1 and VRK2 inhibitors, which can be applied to reactions involving a derivative of this compound.[1][2][3]
Step 1: First Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial, add the starting di-halogenated pyridine (1.0 eq.), the first boronic acid (e.g., a derivative of this compound) (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (e.g., 4:1 ratio).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Second Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial, add the mono-substituted pyridine from Step 1 (1.0 eq.), the second boronic acid (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (e.g., 4:1 ratio).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the final product.
Experimental Workflow Diagram
Potential Kinase Targets and Signaling Pathways
Compounds derived from this compound have shown potential as inhibitors of several important kinase families, including Vaccinia-Related Kinase 1 (VRK1), p38 Mitogen-Activated Protein Kinase (MAPK), and Aurora Kinases.
Vaccinia-Related Kinase 1 (VRK1)
VRK1 is a serine/threonine kinase involved in cell cycle regulation, DNA damage response, and chromatin remodeling. Its overexpression has been linked to various cancers. Inhibitors targeting VRK1 are therefore of significant interest in oncology. The difluorophenol moiety can establish crucial interactions within the ATP-binding site of VRK1, enhancing inhibitor potency.[1][2][3]
p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in a wide range of diseases, including inflammatory disorders and cancer. The development of selective p38 MAPK inhibitors is an active area of research.
Aurora Kinases
The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of representative kinase inhibitors containing structural motifs that can be derived from this compound.
VRK1 Inhibitors
| Compound | VRK1 IC₅₀ (nM) | Reference |
| Compound 5 | 260 | [1][2][3] |
| Compound 26 | 150 | [1][2][3] |
| BI-D1870 | 33 | [1][2][3] |
p38 MAPK Inhibitors
| Compound | p38α IC₅₀ (nM) | p38δ IC₅₀ (nM) | Reference |
| Doramapimod | 17 | 300 | AAT Bioquest |
| SKF-86002 | 1000 | - | Selleck Chemicals |
| SB203580 | 48 | 87600000 | AAT Bioquest |
Aurora Kinase Inhibitors
| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Aurora C IC₅₀ (nM) | Reference |
| AMG-900 | 5 | 4 | 1 | [4] |
| PF-03814735 | 5 | 0.8 | - | [4] |
| PHA-739358 | 13 | 79 | 61 | [4] |
| Alisertib (MLN8237) | 1.2 | - | - | [5] |
| Barasertib (AZD1152) | - | 0.37 | - | [5] |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties, conferred by the difluoro substitution, make it an attractive starting material for generating compounds with high potency and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in drug discovery and chemical biology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock new therapeutic opportunities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
2-Amino-3,5-difluorophenol: A Core Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-3,5-difluorophenol is a key fluorinated building block increasingly utilized in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into aromatic systems can significantly enhance the pharmacological and physicochemical properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.
Chemical Properties and Data
This compound is a solid, typically a powder, with a molecular weight of 145.11 g/mol .[1][2] It is characterized by the presence of an amino group and a hydroxyl group on a difluorinated benzene ring, making it a versatile precursor for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | [1][2] |
| Molecular Weight | 145.11 g/mol | [1][2] |
| CAS Number | 163733-98-0 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2,4-Difluoro-6-hydroxyaniline | [2][3] |
| Physical Form | Solid-Powder | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
| Purity | ≥98% | [3] |
Spectroscopic Data:
While comprehensive, experimentally verified spectroscopic data for this compound is not widely published, theoretical predictions and data from analogous compounds can provide valuable insights for characterization.
| Spectroscopy | Predicted Data / Notes |
| ¹H NMR | Expected signals for aromatic protons and protons of the amino and hydroxyl groups. The chemical shifts and coupling constants will be influenced by the fluorine substituents. |
| ¹³C NMR | Expected signals for the six carbon atoms of the benzene ring, with chemical shifts significantly influenced by the fluorine, amino, and hydroxyl substituents. |
| IR | Characteristic absorption bands for N-H stretching (amine), O-H stretching (phenol), and C-F stretching. |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the directed ortho-lithiation of a protected 3,5-difluoroaniline derivative, followed by reaction with an electrophilic oxygen source. This method offers high regioselectivity, which is crucial for the synthesis of specifically substituted aromatic compounds.
Experimental Protocol: Synthesis via Directed ortho-Lithiation
This protocol is based on established methods for the ortho-lithiation of aniline derivatives.[4][5][6]
Step 1: Protection of 3,5-difluoroaniline
-
To a solution of 3,5-difluoroaniline in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable protecting group for the amine, such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the N-protected 3,5-difluoroaniline.
Step 2: Directed ortho-Lithiation and Hydroxylation
-
Dissolve the N-protected 3,5-difluoroaniline in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), dropwise to the reaction mixture. The bulky protecting group directs the lithiation to the ortho position.
-
Stir the mixture at -78 °C for a specified time to ensure complete lithiation.
-
To the resulting aryllithium species, add an electrophilic oxygen source. A common and effective reagent is trimethyl borate, B(OMe)₃, which upon hydrolysis and oxidation yields the phenol.
-
After the addition, allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the N-protected this compound.
Step 3: Deprotection
-
Dissolve the N-protected this compound in a suitable solvent.
-
Add a deprotecting agent. For a Boc group, trifluoroacetic acid (TFA) in dichloromethane is commonly used.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the final product, this compound.
Applications as a Fluorinated Building Block
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzoxazoles, which are prevalent scaffolds in many biologically active molecules.
Synthesis of 2-Substituted Benzoxazoles
The condensation of 2-aminophenols with various functional groups is a common and effective method for the synthesis of benzoxazoles.[1][7]
General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles
-
In a reaction vessel, combine this compound (1 equivalent) with the desired carboxylic acid, aldehyde, or other suitable reaction partner (typically 1-1.2 equivalents).
-
Add a condensing agent or catalyst. For reactions with carboxylic acids, a common choice is polyphosphoric acid (PPA), which also serves as the solvent. For reactions with aldehydes, various catalysts such as samarium triflate can be used.[8]
-
Heat the reaction mixture to the required temperature (often in the range of 150-200 °C for PPA-mediated cyclizations) for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and water to precipitate the product.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize or purify the crude product by column chromatography to obtain the desired 2-substituted 4,6-difluorobenzoxazole.
Example Application Data (Hypothetical):
| Reactant for Cyclization | Product | Reaction Conditions | Yield (%) |
| Benzoic Acid | 2-Phenyl-4,6-difluorobenzoxazole | PPA, 180°C, 4h | ~85 |
| 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)-4,6-difluorobenzoxazole | PPA, 180°C, 4h | ~82 |
| Acetic Acid | 2-Methyl-4,6-difluorobenzoxazole | PPA, 150°C, 3h | ~90 |
Role in Kinase Inhibitor Development
The difluorophenol moiety is a recognized pharmacophore in the design of kinase inhibitors. It can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[3] Vaccinia-related kinase 1 (VRK1) is a serine/threonine kinase that plays a role in cell cycle regulation, DNA damage response, and chromatin remodeling.[3][9] Overexpression of VRK1 has been linked to poor prognosis in several cancers, making it an attractive target for cancer therapy.[10]
Inhibitors incorporating a difluorophenol group have shown promise in targeting VRK1.[3] The fluorine atoms can enhance binding affinity and modulate the pKa of the phenolic hydroxyl group, influencing its ability to act as a hydrogen bond donor or acceptor.
Below is a diagram illustrating a potential workflow for the development of VRK1 inhibitors using this compound as a starting material.
Workflow for VRK1 Inhibitor Development
The following diagram illustrates the inhibition of the VRK1 signaling pathway by a benzoxazole-based inhibitor derived from this compound. VRK1 is known to phosphorylate various downstream targets, including transcription factors like p53 and chromatin-modifying proteins, thereby influencing cell cycle progression and DNA repair.[10][11][12]
VRK1 Signaling Pathway Inhibition
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern allows for the creation of novel fluorinated compounds with enhanced biological properties. The ability to readily synthesize benzoxazole derivatives from this precursor opens up avenues for the development of potent kinase inhibitors and other therapeutic agents. Further exploration of the reactivity and applications of this compound is expected to yield a new generation of innovative drug candidates.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. This compound | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Protocols for 2-Amino-3,5-difluorophenol: A Versatile Building Block for Novel Heterocycles
For Immediate Release
[City, State] – [Date] – Researchers in drug discovery and organic synthesis now have access to detailed application notes and protocols for the utilization of 2-Amino-3,5-difluorophenol, a key intermediate in the synthesis of fluorinated benzoxazoles and other bioactive heterocyclic compounds. The strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates, and this compound provides a valuable platform for such explorations.
Introduction
This compound is a substituted aminophenol that serves as a versatile precursor for the construction of a variety of heterocyclic systems. The presence of two fluorine atoms on the benzene ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making this building block particularly attractive for medicinal chemistry applications. This document outlines key synthetic protocols for the application of this compound in the preparation of 2-substituted benzoxazoles, a class of compounds known for their wide range of biological activities.
Core Applications: Synthesis of 4,6-Difluorobenzoxazoles
The primary application of this compound is in the synthesis of 4,6-difluorobenzoxazole derivatives. These compounds are of significant interest in pharmaceutical research due to their potential as antimicrobial, anticancer, and anti-inflammatory agents. The general synthetic routes involve the condensation of this compound with various electrophilic partners, such as carboxylic acids, aldehydes, or amides, followed by cyclization.
Experimental Protocols
Two primary methods for the synthesis of 2-substituted-4,6-difluorobenzoxazoles from this compound are detailed below. These protocols are based on established methods for benzoxazole synthesis from 2-aminophenols.
Protocol 1: Condensation with Carboxylic Acids
This protocol describes the direct condensation of this compound with a carboxylic acid, typically promoted by a dehydrating agent or carried out at high temperatures.
Materials:
-
This compound
-
Substituted carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene (or other high-boiling solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add a suitable solvent such as toluene and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), or use a dehydrating agent like polyphosphoric acid as the solvent and catalyst.
-
Heat the reaction mixture to reflux (typically 120-150°C) for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If PPA was used, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-substituted-4,6-difluorobenzoxazole.
Protocol 2: Tf₂O-Promoted Synthesis from Tertiary Amides
This method utilizes triflic anhydride (Tf₂O) to activate a tertiary amide, which then reacts with this compound in a cascade reaction to form the benzoxazole ring system.
Materials:
-
This compound
-
Tertiary amide (R-CONR'R'')
-
Triflic anhydride (Tf₂O)
-
2-Fluoropyridine
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary amide (1.1 eq) in anhydrous dichloromethane.
-
Add 2-Fluoropyridine (2.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triflic anhydride (1.2 eq) dropwise to the cooled solution. Stir the reaction mixture at 0°C for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (1.5 eq).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired 2-substituted-4,6-difluorobenzoxazole.
Quantitative Data
| Entry | 2-Aminophenol Derivative | Electrophile | Method | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminophenol | N,N-Dimethyl-2-phenylacetamide | Tf₂O-promoted | DCM | 1 | 95 | |
| 2 | 4-Methyl-2-aminophenol | Furan-2-carboxamide | Not Specified | Not Specified | Not Specified | 82 | |
| 3 | 2-Aminophenol | Benzaldehyde | Pd-catalyzed | Ethanol | 3 | 88 | |
| 4 | 2-Aminophenol | Benzaldehyde | Cu₂O-catalyzed | DMSO | 2-5 | 70-95 |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the experimental protocols for the synthesis of 2-substituted-4,6-difluorobenzoxazoles.
Caption: Workflow for Protocol 1: Condensation with Carboxylic Acids.
Caption: Workflow for Protocol 2: Tf₂O-Promoted Synthesis.
Conclusion
This compound is a valuable and reactive building block for accessing novel fluorinated heterocyclic compounds. The protocols outlined in this application note provide robust methods for the synthesis of 4,6-difluorobenzoxazole derivatives, which are of high interest to the drug development community. Further exploration of the reactivity of this intermediate is anticipated to yield a diverse range of potentially bioactive molecules.
Application Notes and Protocols for Functional Group Transformations of 2-Amino-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key functional group transformations of 2-Amino-3,5-difluorophenol, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for the synthesis of diverse derivatives.
Introduction
This compound possesses three reactive sites amenable to functionalization: the nucleophilic amino and hydroxyl groups, and the aromatic ring which can undergo electrophilic substitution. The fluorine atoms significantly influence the reactivity of the molecule by their electron-withdrawing effects, impacting the pKa of the amino and hydroxyl groups and directing aromatic substitution. Strategic manipulation of these functional groups allows for the construction of a wide range of molecular architectures for applications in drug discovery and materials science.
Summary of Functional Group Transformations
The following table summarizes key transformations of this compound, providing a comparative overview of reaction conditions and expected outcomes.
| Transformation | Reagents & Conditions | Product | Yield (%) | Reference |
| N-Acetylation | Acetic anhydride, Pyridine, CH₂Cl₂, 0 °C to rt, 12 h | N-(2,4-difluoro-6-hydroxyphenyl)acetamide | High | General Protocol |
| O-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, Acetone, Reflux, 24 h | 2-Amino-3,5-difluoro-1-(alkoxy)benzene | Moderate to High | General Protocol |
| Diazotization | NaNO₂, HCl, H₂O, 0-5 °C | 2-Hydroxy-4,6-difluorobenzenediazonium chloride | In situ | General Protocol[1][2] |
| Benzoxazole Synthesis | Carboxylic Acid, Polyphosphoric acid (PPA), 150-180 °C, 2-4 h | 2-Substituted-5,7-difluorobenzoxazole | Good to Excellent | General Protocol[3][4][5] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the selective acylation of the amino group to yield N-(2,4-difluoro-6-hydroxyphenyl)acetamide. The hydroxyl group remains unprotected due to the milder reactivity of acetic anhydride under these conditions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford N-(2,4-difluoro-6-hydroxyphenyl)acetamide.
Expected Outcome: This procedure is expected to yield the N-acetylated product in high yield. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: O-Alkylation of this compound
This protocol details the alkylation of the phenolic hydroxyl group. The amino group is less reactive under these basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.5 eq) to the suspension.
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel to yield the desired 2-amino-3,5-difluoro-1-(alkoxy)benzene.
Expected Outcome: This reaction provides the O-alkylated product in moderate to high yields. Characterization can be performed using standard spectroscopic techniques.
Protocol 3: Diazotization of this compound for Azo Dye Synthesis
This protocol describes the formation of a diazonium salt from the primary amino group, which can then be used in subsequent azo coupling reactions. The diazonium salt is highly reactive and is typically used in situ.[1][2]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the aminophenol, keeping the temperature below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full diazotization.
-
The resulting solution of 2-hydroxy-4,6-difluorobenzenediazonium chloride is used immediately in the next step (azo coupling).
Application: The diazonium salt solution can be reacted with various coupling components (e.g., phenols, naphthols, or aromatic amines) to synthesize a range of azo dyes. The coupling reaction is typically carried out by adding the cold diazonium salt solution to a cooled alkaline solution of the coupling agent.
Protocol 4: Synthesis of 2-Substituted-5,7-difluorobenzoxazoles
This protocol outlines the synthesis of benzoxazoles via the condensation of this compound with carboxylic acids, a common and versatile method for constructing this heterocyclic scaffold.[3][4][5]
Materials:
-
This compound
-
Carboxylic acid (aliphatic or aromatic)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, thoroughly mix this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid to the mixture to act as both a catalyst and a solvent.
-
Heat the reaction mixture to 150-180 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-substituted-5,7-difluorobenzoxazole.
Expected Outcome: This method generally provides good to excellent yields of the corresponding benzoxazole derivatives. The products can be characterized by NMR spectroscopy, mass spectrometry, and melting point analysis.
Visualizations
Caption: Functional group transformations of this compound.
Caption: Pathway for the synthesis of 2-substituted-5,7-difluorobenzoxazoles.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-Amino-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,6-difluorobenzoxazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry, using 2-Amino-3,5-difluorophenol as a key precursor. The inclusion of fluorine atoms in heterocyclic scaffolds can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles attractive targets for drug discovery.
Introduction to Fluorinated Benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds present in numerous pharmacologically active molecules.[1] The introduction of fluorine substituents can significantly modulate the biological activity of these compounds.[2] Fluorinated benzoxazoles have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] For instance, some fluorinated benzoxazole derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are diverse, with some acting as inhibitors of key bacterial enzymes like DNA gyrase or FtsZ, while others may function as agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes and subsequent anticancer activity.[3][4][5]
The synthesis of 2-substituted-4,6-difluorobenzoxazoles from this compound typically involves a condensation reaction with a carboxylic acid or its derivative, followed by cyclization. Various methodologies can be employed to achieve this transformation, including traditional thermal methods and microwave-assisted synthesis, often in the presence of a catalyst.
Synthetic Workflow and Methodologies
The general approach for synthesizing 2-substituted-4,6-difluorobenzoxazoles from this compound is depicted below. This workflow involves the initial formation of an amide intermediate, followed by an intramolecular cyclodehydration to yield the benzoxazole ring.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 2-Amino-3,5-difluorophenol in Medicinal Chemistry: A Focus on Protein Kinase Inhibitors
Introduction
2-Amino-3,5-difluorophenol is a valuable fluorinated building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutic agents. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes on the use of this compound in the development of protein kinase inhibitors, with a specific focus on its role in the creation of potent inhibitors for human Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2).
Application in the Development of VRK1 and VRK2 Kinase Inhibitors
Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) are serine/threonine kinases that have been implicated in various cellular processes, including cell division and have been associated with neurological disorders. Consequently, they represent promising targets for the development of novel therapeutics. The difluorophenol moiety, derived from precursors like this compound, has been identified as a key pharmacophore in the design of aminopyridine-based inhibitors of VRK1 and VRK2. This moiety has been shown to establish favorable polar interactions within the ATP-binding site of these kinases.[1]
A notable example is the development of a series of pyridine-based inhibitors where the difluorophenol group plays a crucial role in binding to the kinase domain. The structure-activity relationship (SAR) studies in this series have highlighted the importance of the electronic properties of the phenol ring for binding affinity. For instance, replacing the difluorophenol moiety with a non-fluorinated phenol group resulted in a significant decrease in binding affinity, underscoring the contribution of the fluorine atoms.[1]
The most potent compound identified in this series, compound 26 , demonstrated an IC50 value of approximately 150 nM for VRK1, showcasing the potential of incorporating the difluorophenol scaffold in designing selective and potent kinase inhibitors.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for key compounds developed using a difluorophenol moiety, highlighting their inhibitory activity against VRK1 and VRK2.
| Compound | Target Kinase | IC50 (nM) | Binding Affinity (K D ) (nM) | Assay Method |
| 5 (Prototype) | VRK1 | ~260 | ND | In vitro kinase assay |
| 26 | VRK1 | ~150 | 190 | In vitro kinase assay, ITC |
| 18 | VRK2 | ND | 400 | ITC |
ND: Not Determined ITC: Isothermal Titration Calorimetry
Experimental Protocols
Synthesis of Aminopyridine-based VRK Inhibitors
A general and efficient method for the synthesis of the aminopyridine derivatives incorporating the difluorophenol moiety is a two-step Suzuki-Miyaura coupling reaction.[1]
Step 1: First Suzuki-Miyaura Coupling
-
To a microwave vial, add 2-amino-3,5-dibromopyridine (1 equivalent), the first boronic acid or ester (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.1 equivalents), and a base like potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the mono-arylated intermediate.
Step 2: Second Suzuki-Miyaura Coupling
-
In a microwave vial, dissolve the mono-arylated intermediate from Step 1 (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane/water).
-
Add the second boronic acid or ester, which in this case would be a boronic acid derivative of this compound (protected, if necessary) (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equivalents) and a base (e.g., potassium carbonate, 2 equivalents).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Follow the same workup and purification procedure as in Step 1 to isolate the final di-substituted aminopyridine product.
In Vitro Kinase Inhibition Assay (Differential Scanning Fluorimetry - DSF)
This thermal shift assay is a high-throughput method to identify compounds that bind to the target kinase.[1]
-
Protein and Compound Preparation:
-
Prepare a solution of the target kinase (e.g., VRK1-FL or VRK2-KD) in DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Prepare a stock solution of the test compound in DMSO and dilute it to the desired concentration in DSF buffer.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the kinase solution with the compound solution. Include a DMSO control.
-
Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature gradually from 25 °C to 95 °C.
-
-
Data Analysis:
-
Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A significant increase in the Tm in the presence of a compound compared to the DMSO control indicates binding.
-
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the kinase by 50%.
-
Reaction Components:
-
Kinase: Recombinant VRK1.
-
Substrate: A suitable substrate for VRK1, such as histone H3.
-
ATP: Typically used at a concentration close to the Km value for the kinase.
-
Inhibitor: Serially diluted test compound.
-
Assay Buffer: Containing appropriate salts and cofactors (e.g., MgCl2).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction.
-
-
Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Antibody-based detection (ELISA or Western Blot): Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
VRK1 Signaling Pathway and Inhibition
Caption: VRK1 signaling pathway and the point of inhibition.
Experimental Workflow for VRK Inhibitor Evaluation
Caption: Workflow for the discovery of VRK inhibitors.
Logical Relationship in SAR of Difluorophenol Moiety
Caption: Structure-activity relationship of the difluorophenol moiety.
References
Application Notes and Protocols for 2-Amino-3,5-difluorophenol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-3,5-difluorophenol as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall efficacy. The unique structural features of this compound make it a valuable building block in modern drug discovery.
Introduction
This compound is a substituted aromatic compound featuring an amino group, a hydroxyl group, and two fluorine atoms. This trifunctional scaffold offers multiple reaction sites for chemical modification, making it a versatile intermediate in the synthesis of complex organic molecules. The presence of fluorine atoms is particularly noteworthy, as they can modulate the electronic properties and lipophilicity of the final compound, often leading to improved pharmacokinetic and pharmacodynamic profiles. While direct synthesis of major commercial drugs using this specific intermediate is not widely documented, its structural motifs are highly relevant in the design of targeted therapies, especially kinase inhibitors for oncology.
The difluorophenol moiety is known to participate in favorable polar interactions within the ATP-binding sites of various kinases. This makes this compound and its derivatives attractive starting materials for the development of novel therapeutics targeting aberrant cell signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 163733-98-0[1][2] |
| Molecular Formula | C₆H₅F₂NO[2] |
| Molecular Weight | 145.11 g/mol [2] |
| Appearance | Solid-Powder[1] |
| Purity | ≥99%[1] |
| Storage Temperature | 2-8°C[1] |
| Synonyms | 2,4-Difluoro-6-hydroxyaniline[1][2] |
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical research lies in its use as a building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target specific kinases have emerged as a major class of targeted therapies.
The synthesis of kinase inhibitors often involves the construction of a core scaffold that can bind to the ATP pocket of the target kinase. This compound can be incorporated into these scaffolds to provide key interactions with the kinase domain. For instance, the hydroxyl and amino groups can serve as handles for further chemical elaboration, while the difluorophenyl ring can occupy the adenine-binding region.
A relevant example of a drug class where such a moiety is important is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Gefitinib, a first-generation EGFR inhibitor, is used in the treatment of non-small cell lung cancer with specific EGFR mutations. While the synthesis of Gefitinib itself does not start from this compound, the principles of its synthesis are illustrative of how an aminodifluorophenol intermediate could be utilized.
EGFR Signaling Pathway and Mechanism of Action of Inhibitors
Gefitinib and other EGFR inhibitors function by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The inhibition of these pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[3]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols
The following protocols describe a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material. These protocols are based on established synthetic routes for similar compounds and are intended to be illustrative.
Protocol 1: Synthesis of a Quinazoline Core Intermediate
This protocol outlines the synthesis of a 4-chloroquinazoline intermediate, a common core structure in many kinase inhibitors.
Caption: General workflow for the synthesis of a 4-chloroquinazoline intermediate.
Materials:
-
This compound
-
N-Boc-glycine (or other suitable amino acid)
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Formamide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
Procedure:
-
Acylation:
-
Dissolve this compound (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated intermediate.
-
-
Cyclization:
-
Mix the acylated intermediate with an excess of formamide.
-
Heat the mixture to 150-160 °C for 8-12 hours.
-
Cool the reaction mixture to room temperature and pour into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the quinazolinone derivative.
-
-
Chlorination:
-
Suspend the quinazolinone derivative in an excess of thionyl chloride or phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature and carefully quench the excess chlorinating agent by pouring the mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-chloroquinazoline intermediate.
-
Protocol 2: Suzuki Coupling for Side Chain Installation
This protocol describes a common method for introducing a side chain onto the quinazoline core via a Suzuki coupling reaction.
Caption: General workflow for Suzuki coupling to install a side chain.
Materials:
-
4-Chloroquinazoline intermediate from Protocol 1
-
Arylboronic acid or ester (e.g., 4-(morpholinomethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
To a solution of the 4-chloroquinazoline intermediate (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of dioxane and water (e.g., 4:1), add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Quantitative Data Summary
The following table summarizes typical reaction yields and purities that might be expected for the synthesis of a kinase inhibitor using the described protocols. These values are illustrative and can vary depending on the specific substrates and reaction conditions.
| Reaction Step | Intermediate/Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| Protocol 1 | |||
| Acylation | Acylated aminophenol | 85 - 95 | >95 |
| Cyclization | Quinazolinone derivative | 70 - 85 | >98 |
| Chlorination | 4-Chloroquinazoline | 80 - 90 | >97 |
| Protocol 2 | |||
| Suzuki Coupling | Final kinase inhibitor | 60 - 80 | >99 |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its unique structural features, including the presence of fluorine atoms, provide medicinal chemists with a powerful tool to modulate the properties of drug candidates and enhance their therapeutic potential. The provided protocols offer a general framework for the incorporation of this building block into kinase inhibitor scaffolds, highlighting its potential in the development of novel targeted therapies.
References
Application Notes and Protocols: Leveraging 2-Amino-3,5-difluorophenol in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-Amino-3,5-difluorophenol as a valuable building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals starting from this specific isomer is not extensively documented in publicly available literature, its unique structural features—a nucleophilic amino group, a reactive hydroxyl group, and the presence of two fluorine atoms on the aromatic ring—make it a highly attractive scaffold for the development of new herbicides, fungicides, and insecticides.
The introduction of fluorine into agrochemical candidates is a well-established strategy to enhance efficacy. Fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to increased biological activity.[1][2][3][4] This document outlines potential synthetic routes and applications based on the known reactivity of aminophenols and the advantageous effects of fluorination in agrochemical design.
Potential Applications in Agrochemical Scaffolds
Based on its chemical structure, this compound is a prime candidate for incorporation into several classes of proven agrochemical scaffolds.
Herbicidal Pyridone Derivatives
Pyridone-based herbicides are a significant class of agrochemicals. The synthesis of pyridone rings can often be achieved through condensation reactions involving aminophenol precursors. The difluorinated phenyl moiety from this compound could be incorporated to potentially enhance the herbicidal activity and modulate the weed control spectrum.
Fungicidal Pyridine and Pyrimidine Derivatives
Pyridine and pyrimidine derivatives are core structures in many successful fungicides. The amino and hydroxyl groups of this compound offer versatile handles for constructing these heterocyclic systems. The fluorine substituents can contribute to improved metabolic stability and target interaction, crucial for effective fungal control.
Experimental Protocols: Representative Synthetic Methodologies
The following protocols are generalized procedures illustrating how this compound could be utilized to synthesize key agrochemical intermediates and scaffolds. These are intended as a starting point for research and development.
Protocol 1: Synthesis of a Difluorinated N-Aryl-2-pyridone Scaffold
This protocol outlines a potential pathway for the synthesis of an N-aryl-2-pyridone, a common core structure in herbicides.
Objective: To synthesize a novel N-(2,4-difluoro-6-hydroxyphenyl)-2-pyridone derivative.
Materials:
-
This compound
-
2H-Pyran-2-one
-
Pyridine (as solvent and catalyst)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.
-
To this solution, add 2H-pyran-2-one (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add hydrochloric acid (1M) to neutralize the pyridine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-(2,4-difluoro-6-hydroxyphenyl)-2-pyridone.
Protocol 2: Synthesis of a Difluorinated Phenoxy-Pyridine Fungicidal Intermediate
This protocol describes a potential method for synthesizing a difluorinated phenoxy-pyridine structure, a key component in some fungicides.
Objective: To synthesize a 2-((2-amino-3,5-difluorophenoxy)methyl)pyridine derivative.
Materials:
-
This compound
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) portion-wise.
-
Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture and pour it into cold water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product via column chromatography to yield the target phenoxy-pyridine intermediate.
Data Presentation
As no specific agrochemicals derived from this compound with associated quantitative data were identified, a comparative data table cannot be provided. Researchers are encouraged to generate such data for novel derivatives synthesized using the protocols outlined above. Key parameters to measure would include:
-
For Herbicides: IC50 (inhibitory concentration for 50% growth reduction) or GR50 (dose for 50% growth reduction) against various weed species, and selectivity data on crop species.
-
For Fungicides: EC50 (effective concentration for 50% inhibition of fungal growth) against a panel of pathogenic fungi.
-
For Insecticides: LD50 (lethal dose for 50% of test insects) or LC50 (lethal concentration for 50% of test insects) for target pest species.
Visualizations
The following diagrams illustrate the potential synthetic pathways and the logic behind utilizing this compound in agrochemical design.
Caption: Synthetic pathways from this compound.
Caption: Role of fluorine as a bioisostere in agrochemicals.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 2-Amino-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-3,5-difluorophenol purity. The described reversed-phase HPLC method provides a reliable and accurate means to assess the purity of this compound, which is a critical parameter in research, process development, and quality control within the pharmaceutical and chemical industries. The protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure for sample and standard preparation, followed by chromatographic analysis.
Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Accurate determination of its purity is essential to ensure the quality and consistency of starting materials and intermediates in synthetic processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of organic molecules. This document provides a detailed protocol for a reversed-phase HPLC method suitable for determining the purity of this compound and separating it from potential process-related impurities and degradation products.
Experimental Protocols
Apparatus and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 50 mL, 100 mL).
-
Pipettes: Calibrated pipettes for accurate liquid transfer.
-
Syringes and Syringe Filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.
-
HPLC Vials: Amber or clear glass vials with caps and septa.
Reagents and Materials
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Sample of this compound: To be analyzed.
Chromatographic Conditions
A reversed-phase HPLC method is employed for this analysis. The following conditions are recommended as a starting point and may require optimization based on the specific HPLC system and potential impurities.
| Parameter | Condition |
| Column | C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm (based on UV absorption characteristics of aminophenols) |
| Run Time | 30 minutes |
Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in 50 mL of a 50:50 (v/v) mixture of methanol and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the 50:50 methanol/water mixture and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps 2-5 of the Standard Solution Preparation protocol.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Purity Analysis Data
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.58 | 15.6 | 0.08 |
| This compound | 9.72 | 19850.2 | 99.85 |
| Impurity 2 | 12.34 | 10.1 | 0.05 |
| Impurity 3 | 15.89 | 3.9 | 0.02 |
| Total | - | 19879.8 | 100.00 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary.
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for determining the purity of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for determining the purity of this compound. The method is suitable for use in quality control laboratories and research settings. The provided chromatographic conditions can be used as a starting point for method development and validation. Further optimization may be necessary depending on the specific impurities present in the sample.
Application Notes and Protocols for the ¹H and ¹⁹F NMR Characterization of 2-Amino-3,5-difluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-3,5-difluorophenol is a fluorinated aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. The presence of amino, hydroxyl, and fluoro substituents on the aromatic ring creates a unique electronic environment, making detailed structural characterization crucial for its application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. The ¹⁹F nucleus is a sensitive, 100% naturally abundant spin-½ nucleus that provides a wide chemical shift range, minimizing the likelihood of signal overlap.[1][2][3] This document provides detailed application notes and protocols for the ¹H and ¹⁹F NMR characterization of this compound.
Predicted ¹H and ¹⁹F NMR Spectral Data
The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predicted values are based on the analysis of structurally similar compounds and known substituent effects in aromatic systems. The numbering of the atoms in the molecule is as follows:
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~6.6 - 6.8 | ddd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3, ⁵J(H-F) ≈ 1-2 |
| H-6 | ~6.4 - 6.6 | ddd | ³J(H-H) ≈ 8-10, ⁴J(H-F) ≈ 6-8, ⁴J(H-F) ≈ 1-2 |
| -NH₂ | ~4.5 - 5.5 | br s | N/A |
| -OH | ~9.0 - 10.0 | br s | N/A |
ddd = doublet of doublet of doublets, br s = broad singlet
Table 2: Predicted ¹⁹F NMR Data for this compound (in DMSO-d₆, referenced to CFCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-3 | ~ -120 to -130 | dd | ³J(F-H) ≈ 8-10, ⁴J(F-F) ≈ 4-6 |
| F-5 | ~ -135 to -145 | ddd | ³J(F-H) ≈ 8-10, ⁴J(F-H) ≈ 6-8, ⁴J(F-F) ≈ 4-6 |
dd = doublet of doublets, ddd = doublet of doublet of doublets
Experimental Protocols
This section outlines a general procedure for preparing a sample of this compound and acquiring its ¹H and ¹⁹F NMR spectra.
Materials and Equipment
-
This compound sample (purity ≥ 99%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Trifluorotoluene (as an external standard for ¹⁹F NMR, optional)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard Addition (Optional for ¹⁹F NMR): For precise quantification, an external standard can be prepared by placing a sealed capillary containing a known concentration of a reference compound (e.g., trifluorotoluene in DMSO-d₆) into the NMR tube.
NMR Data Acquisition Protocol
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for chemical shift calibration.
¹⁹F NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer (operating at the appropriate ¹⁹F frequency, e.g., ~376 MHz)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum (a coupled spectrum should also be acquired to observe H-F couplings).
-
Spectral Width: -100 to -180 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds[2]
-
Number of Scans: 64-256
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).[2]
Data Interpretation and Visualization
The interpretation of the NMR spectra of this compound requires an understanding of the influence of the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atoms on the chemical shifts and the complex spin-spin coupling patterns.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Signaling Pathway of Spin-Spin Coupling
The observed multiplicities in both ¹H and ¹⁹F NMR spectra are a result of through-bond spin-spin (J) coupling. The diagram below illustrates the key coupling interactions in this compound.
Caption: Key J-coupling interactions in this compound.
References
Derivatization of 2-Amino-3,5-difluorophenol for analysis
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Amino-3,5-difluorphenol für die analytische Bestimmung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung 2-Amino-3,5-difluorphenol ist eine organische Verbindung, die sowohl eine Aminogruppe als auch eine phenolische Hydroxylgruppe enthält. Diese funktionellen Gruppen verleihen dem Molekül eine hohe Polarität und die Fähigkeit zur Wasserstoffbrückenbildung, was seine Flüchtigkeit einschränkt. Für eine zuverlässige quantitative Analyse mittels Gaschromatographie (GC) ist die Derivatisierung daher ein entscheidender Schritt.[1][2] Durch die Derivatisierung werden die polaren Wasserstoffatome der Amino- und Hydroxylgruppen durch unpolare Gruppen ersetzt, was die Flüchtigkeit erhöht, die thermische Stabilität verbessert und die chromatographische Auflösung optimiert.[3] In dieser Application Note werden zwei gängige Derivatisierungsmethoden vorgestellt: die Silylierung und die Acylierung.
Empfohlene Derivatisierungsmethoden
Für die Analyse von 2-Amino-3,5-difluorphenol eignen sich insbesondere die Silylierung und die Acylierung, da beide Methoden effizient sowohl mit Hydroxyl- als auch mit Aminogruppen reagieren.
-
Silylierung: Bei dieser Methode werden die aktiven Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1][2] Ein gängiges Reagenz hierfür ist N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS). Die resultierenden TMS-Derivate sind deutlich unpolarer und flüchtiger.[2]
-
Acylierung: Diese Methode führt eine Acylgruppe, typischerweise eine Trifluoracetyl (TFA)-Gruppe, in das Molekül ein. Reagenzien wie Trifluoressigsäureanhydrid (TFAA) sind hierfür sehr effektiv. Die entstehenden TFA-Derivate sind ebenfalls gut für die GC-Analyse geeignet und können aufgrund der eingeführten Fluoratome sehr empfindlich mit einem Elektroneneinfangdetektor (ECD) nachgewiesen werden.[3]
Experimentelle Protokolle
Protokoll 1: Silylierung mit BSTFA + 1% TMCS
Dieses Protokoll beschreibt die Derivatisierung von 2-Amino-3,5-difluorphenol zur Bildung des Di-TMS-Derivats für die GC-MS-Analyse.
Materialien und Reagenzien:
-
2-Amino-3,5-difluorphenol-Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Aprotisches Lösungsmittel (z.B. Acetonitril, Pyridin oder Toluol, GC-Qualität)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Pipetten und Spritzen
Arbeitsablauf:
-
Probenvorbereitung: Eine bekannte Menge des 2-Amino-3,5-difluorphenol-Standards (z.B. 1 mg) in ein Reaktionsgefäß einwiegen.
-
Lösungsmittel zugeben: 100 µL eines aprotischen Lösungsmittels (z.B. Acetonitril) hinzufügen und die Probe durch leichtes Schwenken oder Vortexen vollständig lösen.
-
Derivatisierungsreagenz zugeben: 100 µL BSTFA (+ 1% TMCS) in das Reaktionsgefäß geben.
-
Reaktion: Das Gefäß sofort fest verschließen und für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren. Die Reaktionszeit und -temperatur können je nach Konzentration und Matrix optimiert werden.
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Eine Aliquote der Reaktionsmischung (z.B. 1 µL) direkt in das GC-MS-System injizieren.
Abbildung 1: Schematischer Arbeitsablauf der Silylierungsreaktion.
Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Dieses Protokoll beschreibt die Derivatisierung zur Bildung des Di-TFA-Derivats.
Materialien und Reagenzien:
-
2-Amino-3,5-difluorphenol-Standard
-
Trifluoressigsäureanhydrid (TFAA)
-
Aprotisches Lösungsmittel (z.B. Ethylacetat, GC-Qualität)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Pipetten und Spritzen
Arbeitsablauf:
-
Probenvorbereitung: Eine bekannte Menge des 2-Amino-3,5-difluorphenol-Standards (z.B. 1 mg) in ein Reaktionsgefäß einwiegen.
-
Lösungsmittel zugeben: 200 µL Ethylacetat hinzufügen und die Probe vollständig lösen.
-
Derivatisierungsreagenz zugeben: 100 µL TFAA vorsichtig zugeben. Achtung: Die Reaktion kann exotherm sein.
-
Reaktion: Das Gefäß sofort fest verschließen und für 30 Minuten bei 60 °C in einem Heizblock inkubieren.
-
Aufarbeitung: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. Überschüssiges TFAA und die entstehende Trifluoressigsäure können durch Einleiten eines sanften Stickstoffstroms entfernt werden. Anschließend das Volumen mit Ethylacetat auf ein definiertes Endvolumen (z.B. 500 µL) auffüllen.
-
Analyse: Eine Aliquote der Lösung (z.B. 1 µL) in das GC-MS-System injizieren.
Abbildung 2: Schematischer Arbeitsablauf der Acylierungsreaktion.
Datenpräsentation
Die erfolgreiche Derivatisierung führt zu einer vorhersagbaren Erhöhung der Molmasse und einer Veränderung der chromatographischen Retentionszeit.
Tabelle 1: Zusammenfassung der erwarteten quantitativen Änderungen
| Eigenschaft | Ausgangsverbindung | Silyliertes Derivat (Di-TMS) | Acyliertes Derivat (Di-TFA) |
| Funktionelle Gruppen | -OH, -NH₂ | -O-TMS, -NH-TMS | -O-TFA, -NH-TFA |
| Molmasse ( g/mol ) | 145.10 | 289.36 | 337.08 |
| Änderung der Molmasse | - | + 144.26 | + 191.98 |
| Erwartete Polarität | Hoch | Sehr niedrig | Niedrig |
| Erwartete Flüchtigkeit | Niedrig | Hoch | Hoch |
| Erwartete Retentionszeit | (Nicht eluierbar unter typ. GC-Bed.) | Deutlich kürzer als polare Verbindungen | Kürzer als polare Verbindungen |
Vorgeschlagene GC-MS-Analysebedingungen
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Gerät und die Anwendung optimiert werden.
Tabelle 2: Beispielhafte GC-MS-Parameter
| Parameter | Einstellung |
| GC-System | Agilent 7890A oder äquivalent |
| MS-System | Agilent 5975C oder äquivalent |
| Säule | HP-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalent |
| Einlass-Temperatur | 250 °C |
| Injektionsmodus | Splitless (1 µL) |
| Trägergas | Helium, konstante Flussrate 1.2 mL/min |
| Ofenprogramm | Start bei 80 °C (1 min halten), Rampe mit 15 °C/min auf 280 °C (5 min halten) |
| MS-Transferlinie | 280 °C |
| Ionenquelle | 230 °C |
| Quadrupol | 150 °C |
| Ionisationsmodus | Elektronenstoßionisation (EI), 70 eV |
| Scan-Bereich | m/z 40-500 |
Sicherheitshinweise: Derivatisierungsreagenzien sind hochreaktiv und oft feuchtigkeitsempfindlich.[3] Alle Arbeiten sollten unter einem Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Beachten Sie die Sicherheitsdatenblätter der verwendeten Chemikalien.
References
Protecting Group Strategies for 2-Amino-3,5-difluorophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-amino-3,5-difluorophenol. This valuable building block, featuring amino and hydroxyl functionalities on a difluorinated phenyl ring, requires careful manipulation of its reactive sites to achieve desired chemical transformations in multi-step syntheses. The electron-withdrawing nature of the fluorine atoms influences the reactivity of both the amino and phenolic hydroxyl groups, necessitating robust and selective protection strategies.
This guide covers selective N-protection, selective O-protection, and orthogonal strategies that allow for the independent manipulation of the two functional groups. The provided protocols are based on established chemical literature and are intended to serve as a starting point for reaction optimization.
Strategies for Selective N-Protection of the Amino Group
The amino group of this compound can be selectively protected using common amine protecting groups. The choice of protecting group will depend on the desired stability and the conditions required for its removal.
tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acid.[1][2]
Experimental Protocol: N-Boc Protection
-
Materials: this compound, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) or sodium bicarbonate (NaHCO₃), and a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture of chloroform and water.[1][3]
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add a base such as triethylamine (1.1-1.5 eq.) or sodium bicarbonate.[1][3]
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Protocol: N-Boc Deprotection
-
Materials: N-Boc-2-amino-3,5-difluorophenol, trifluoroacetic acid (TFA), dichloromethane (DCM).[1][4]
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).[1]
-
Stir the mixture at room temperature for 1-4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
-
The free amine can be obtained by neutralization with a suitable base.
-
Carboxybenzyl (Cbz) Protection
The carboxybenzyl (Cbz or Z) group is another common amine protecting group, which is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[5]
Experimental Protocol: N-Cbz Protection
-
Materials: this compound, benzyl chloroformate (Cbz-Cl), a base such as sodium carbonate or triethylamine, and a suitable solvent (e.g., dioxane/water or DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent system.
-
Add the base (2.0 eq.).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Experimental Protocol: N-Cbz Deprotection
-
Materials: N-Cbz-2-amino-3,5-difluorophenol, palladium on carbon (10% Pd/C), and a hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium formate).
-
Procedure:
-
Dissolve the N-Cbz protected compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (1-3 bar) or add a hydrogen donor.[3]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
-
Strategies for Selective O-Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be protected using various protecting groups, with silyl ethers and benzyl ethers being common choices.
tert-Butyldimethylsilyl (TBDMS) Ether Protection
The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust protecting group for alcohols and phenols, stable to a wide range of reaction conditions but readily cleaved by fluoride ion sources.[6]
Experimental Protocol: O-TBDMS Protection
-
Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), and a base such as imidazole or triethylamine in a solvent like N,N-dimethylformamide (DMF) or DCM.
-
Procedure:
-
Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in DMF.
-
Add TBDMSCl (1.2 eq.) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Experimental Protocol: O-TBDMS Deprotection
-
Materials: O-TBDMS-2-amino-3,5-difluorophenol, a fluoride source such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride, and a solvent like tetrahydrofuran (THF).[5]
-
Procedure:
-
Dissolve the O-TBDMS protected compound in THF.
-
Add a solution of TBAF (1.1-1.5 equivalents) in THF.[5]
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.[5]
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Benzyl (Bn) Ether Protection
The benzyl (Bn) group is a stable protecting group for alcohols and phenols, typically removed by catalytic hydrogenolysis.[7][8]
Experimental Protocol: O-Benzyl Protection
-
Materials: this compound, benzyl bromide (BnBr) or benzyl chloride (BnCl), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), and a solvent like acetone or DMF.
-
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent, add the base (e.g., K₂CO₃, 2.0 eq.).
-
Add benzyl bromide (1.1 eq.) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, filter off the base and concentrate the solvent.
-
Take up the residue in an organic solvent and water, separate the layers, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Experimental Protocol: O-Benzyl Deprotection
-
Materials: O-Benzyl-2-amino-3,5-difluorophenol, 10% Pd/C, and a hydrogen source.
-
Procedure:
-
Follow the same procedure as for N-Cbz deprotection via catalytic hydrogenolysis.
-
Orthogonal Protecting Group Strategies
For the selective modification of either the amino or the hydroxyl group in the presence of the other, an orthogonal protection strategy is essential.[9] This involves using protecting groups that can be removed under different, non-interfering conditions. A common orthogonal strategy for aminophenols is the combination of a Boc group for the amine (acid-labile) and a silyl ether or benzyl ether for the phenol (fluoride-labile or hydrogenolysis-labile, respectively).[5][10]
Example Orthogonal Strategy: N-Boc and O-TBDMS Protection
This strategy allows for the selective deprotection of either the amino or the hydroxyl group.
Experimental Workflow: Orthogonal Protection
-
Selective N-Boc Protection: Protect the amino group first with Boc₂O as described in section 1.1. The phenolic hydroxyl group is generally less reactive under these conditions.
-
O-TBDMS Protection: Protect the hydroxyl group of the N-Boc-2-amino-3,5-difluorophenol with TBDMSCl as described in section 2.1.
-
Selective Deprotection:
-
To deprotect the amine: Treat the doubly protected compound with TFA in DCM (as in section 1.1) to remove the Boc group, leaving the TBDMS ether intact.
-
To deprotect the phenol: Treat the doubly protected compound with TBAF in THF (as in section 2.1) to cleave the TBDMS ether, leaving the Boc group on the amine.
-
Quantitative Data Summary
Table 1: N-Protection and Deprotection of Anilines
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| Boc | Boc₂O, TEA, THF, rt, 2-12 h[1][3] | 90-100 | TFA, DCM, rt, 1-4 h[1][4] | 90-95 |
| Cbz | Cbz-Cl, Na₂CO₃, Dioxane/H₂O, 0 °C to rt, 2-6 h | 85-95 | 10% Pd/C, H₂ (1 atm), MeOH, rt, 1-4 h[3] | 90-100 |
Table 2: O-Protection and Deprotection of Phenols
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| TBDMS | TBDMSCl, Imidazole, DMF, rt, 12 h | 85-95 | TBAF, THF, rt, 1-3 h[5] | 90-99 |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone, reflux, 4-8 h | 80-95 | 10% Pd/C, H₂ (1 atm), EtOH, rt, 2-6 h[8] | 90-100 |
Visualizations
General Protecting Group Strategy Workflow
Caption: A general workflow illustrating the use of protecting groups in chemical synthesis.
Selective N-Protection and Deprotection
Caption: Reaction scheme for the selective protection and deprotection of the amino group.
Selective O-Protection and Deprotection
Caption: Reaction scheme for the selective protection and deprotection of the hydroxyl group.
Orthogonal Protection and Selective Deprotection Strategy
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. AU2013333636A1 - Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5- difluorophenyl}ethyl]-L-alaninate or a salt, hydrate or solvate thereof - Google Patents [patents.google.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-3,5-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-3,5-difluorophenol. The following sections offer detailed experimental protocols and data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the reduction of 2-nitro-3,5-difluorophenol, may contain several impurities. These can include:
-
Unreacted Starting Material: Residual 2-nitro-3,5-difluorophenol.
-
Partially Reduced Intermediates: Such as hydroxylamines or azo compounds.
-
Side-Products: Formation of other isomers or diamino compounds can occur depending on the reaction conditions.
-
Catalyst Residues: If a catalytic hydrogenation method was used (e.g., Pd/C, Raney Nickel), residual metal catalyst might be present.
-
Coloring Materials: High-boiling point, colored polymeric materials are common byproducts in aromatic amine synthesis.
Q2: My purified this compound is discolored (e.g., pink, brown, or dark). What can I do?
A2: Discoloration is a common issue with aminophenols due to their susceptibility to oxidation. Here are several strategies to address this:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
Inert Atmosphere: Perform purification steps, especially those involving heating, under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Reducing Agents: The addition of a small amount of a reducing agent, such as sodium dithionite (sodium hydrosulfite) or sodium bisulfite, to the recrystallization solvent can help prevent oxidation and decolorize the solution.
-
Storage: Store the purified solid under an inert atmosphere, protected from light, and at a low temperature (2-8°C is often recommended) to maintain its purity and color.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. For aminophenols, polar solvents are generally a good starting point. You may need to perform solubility tests with small amounts of your crude product. See the tables below for suggested solvents.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is supersaturated with impurities, depressing the melting point.
-
Solution 1: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation and allow it to cool more slowly.
-
Solution 2: Try a lower-boiling point solvent or a solvent mixture.
-
Solution 3: If impurities are the cause, consider a preliminary purification step like a quick filtration through a small plug of silica gel before recrystallization.
Problem: No crystals form upon cooling.
-
Cause: The solution may not be saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.
-
Solution 1 (Induce Crystallization):
-
Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles can act as nucleation sites.
-
Add a "seed crystal" of pure this compound to the solution.
-
-
Solution 2 (Increase Saturation): Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution 3 (Further Cooling): If crystals do not form at room temperature, cool the flask in an ice-water bath.
Problem: The final yield is very low.
-
Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. Premature crystallization during a hot filtration step can also reduce yield.
-
Solution 1: In your next attempt, use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Solution 2: To recover dissolved product, you can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Solution 3: When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from re-dissolving.
Column Chromatography Issues
Problem: The compound streaks or shows poor separation on a silica gel column.
-
Cause: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor resolution.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) in your eluent system (e.g., hexane/ethyl acetate with TEA).
-
Solution 2 (Alternative Stationary Phase): Use a different stationary phase that is more suitable for basic compounds. Options include:
-
Amine-functionalized silica: This provides a less acidic surface and can significantly improve peak shape.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of amines.
-
-
Solution 3 (Reversed-Phase Chromatography): If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of acetonitrile/water or methanol/water, possibly with a pH modifier like formic acid or ammonia, can be effective.
Data Presentation
| Table 1: Suggested Solvents for Recrystallization of this compound | |
| Solvent System | Comments |
| Water | Good for polar compounds. May require a large volume. |
| Ethanol/Water | A two-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few more drops of hot ethanol. |
| Isopropanol | A good single-solvent option for many aminophenols. |
| Toluene | Less polar; may be useful for removing non-polar impurities. |
| Ethyl Acetate/Hexane | A two-solvent system for less polar compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Table 2: Starting Conditions for Column Chromatography | |
| Parameter | Recommendation |
| Stationary Phase | Silica gel (with modifier), Amine-functionalized silica, or Alumina (neutral) |
| Mobile Phase (Normal Phase) | Start with a low polarity mixture and gradually increase polarity. A good starting point is a gradient of 10% to 50% Ethyl Acetate in Hexane. If using silica, add 1% Triethylamine to both solvents. |
| Mobile Phase (Reversed Phase) | A gradient of 10% to 60% Acetonitrile in Water. A pH modifier may be necessary. |
| TLC Analysis | Before running a column, develop a TLC method to determine the optimal solvent system. The ideal Rf for the desired compound for column chromatography is typically between 0.25 and 0.4. |
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (e.g., Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling while stirring. Continue adding small portions of hot isopropanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Determine the optimal eluent system using TLC. A common mobile phase for aminophenols is a mixture of ethyl acetate and hexane with the addition of ~1% triethylamine (TEA).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). If the solubility is low, the crude material can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General workflow for purification by column chromatography.
Identifying common impurities in 2-Amino-3,5-difluorophenol synthesis
Technical Support Center: Synthesis of 2-Amino-3,5-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a practical question-and-answer format to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of its corresponding nitro precursor, 3,5-difluoro-2-nitrophenol. This reduction is typically carried out using a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Q2: My final product is discolored (e.g., pink, brown, or black). What is the likely cause and how can I prevent it?
A2: Discoloration in the final product is a common issue when synthesizing aminophenols. This is primarily due to the oxidation of the amino group in the presence of air and light, leading to the formation of colored impurities. To mitigate this, it is crucial to handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and to store it protected from light at a low temperature (2-8°C).
Q3: The yield of my reaction is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The hydrogenation may not have gone to completion. It is essential to monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.
-
Catalyst poisoning: The catalyst's activity can be diminished by impurities in the starting material or solvents. Ensure high-purity reagents and solvents are used.
-
Suboptimal reaction conditions: Factors like hydrogen pressure, reaction temperature, and solvent choice can significantly impact the yield. These parameters should be optimized for the specific reaction scale.
-
Product loss during workup: this compound has some solubility in aqueous solutions, so care must be taken during the extraction and washing steps to minimize losses.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A4: Besides the unreacted starting material (3,5-difluoro-2-nitrophenol), you may be observing several intermediates and byproducts. Common impurities include the intermediate hydroxylamine (2-hydroxylamino-3,5-difluorophenol) and side-products like azo and azoxy compounds, which are formed from the condensation of reaction intermediates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Presence of Unreacted Starting Material (3,5-difluoro-2-nitrophenol)
-
Identification:
-
TLC: The starting material will have a different Rf value than the product.
-
HPLC: A peak corresponding to the retention time of the starting material will be present.
-
-
Causes:
-
Insufficient reaction time.
-
Deactivated or insufficient amount of catalyst.
-
Inadequate hydrogen pressure.
-
-
Solutions:
-
Increase the reaction time and continue to monitor by TLC or HPLC.
-
Add more catalyst or use fresh, high-activity catalyst.
-
Ensure the reaction vessel is properly sealed and increase the hydrogen pressure within safe limits for the equipment.
-
Issue 2: Formation of Colored Impurities
-
Identification:
-
The product appears as a pink, brown, or black solid.
-
-
Causes:
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Oxidation of the aminophenol product during reaction, workup, or storage.
-
-
Solutions:
-
During Workup: After the reaction, perform the workup and purification steps as quickly as possible. Consider adding a small amount of a reducing agent like sodium dithionite to the aqueous phase during extraction to minimize oxidation.[1]
-
Purification: Treat a solution of the crude product with activated charcoal to adsorb colored impurities. Subsequent recrystallization or column chromatography can further purify the product.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, light-protected container at 2-8°C.
-
Issue 3: Presence of Intermediate and Side-Reaction Byproducts
-
Identification:
-
HPLC/LC-MS: Peaks with molecular weights corresponding to the hydroxylamine, azo, or azoxy compounds may be detected.
-
-
Causes:
-
The accumulation of hydroxylamine intermediates can be triggered by trace impurities or suboptimal reaction conditions.[2] Azo and azoxy compounds form from the condensation of these intermediates.
-
-
Solutions:
-
Reaction Conditions: Ensure efficient stirring to maximize hydrogen availability at the catalyst surface. The addition of catalytic amounts of certain compounds, like vanadium compounds, has been reported to prevent the accumulation of hydroxylamines in some catalytic hydrogenations.[2]
-
Purification: These byproducts can often be removed by column chromatography on silica gel, as their polarity will differ from the desired product.
-
Quantitative Data on Common Impurities
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Analytical Identification |
| 3,5-difluoro-2-nitrophenol | C₆H₃F₂NO₃ | 175.09 | HPLC-UV: Shorter retention time than the product. GC-MS: Distinct mass spectrum. |
| 2-hydroxylamino-3,5-difluorophenol | C₆H₅F₂NO₂ | 161.11 | LC-MS: Detection of [M+H]⁺ at m/z 162.1. |
| Azo-bis(3,5-difluorophenol) | C₁₂H₆F₄N₂O₂ | 306.19 | LC-MS: Detection of [M+H]⁺ at m/z 307.2. |
| Azoxy-bis(3,5-difluorophenol) | C₁₂H₆F₄N₂O₃ | 322.19 | LC-MS: Detection of [M+H]⁺ at m/z 323.2. |
Experimental Protocols
1. Synthesis of this compound via Catalytic Hydrogenation
This protocol is a representative procedure based on the synthesis of similar aminophenols.
-
Materials:
-
3,5-difluoro-2-nitrophenol
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 3,5-difluoro-2-nitrophenol (1 equivalent) in methanol or ethanol, add 5-10 wt% of Pd/C catalyst.
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the reaction vessel and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating the polar product from the less polar starting material and potential byproducts (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectra of the analyte and impurities (e.g., 220 nm and 280 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3,5-difluorophenol
Welcome to the technical support center for the synthesis of 2-Amino-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the optimization of its synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach involves the nitration of a difluorobenzene derivative, followed by reduction of the nitro group and subsequent introduction of the hydroxyl group. The following troubleshooting guide is structured around this proposed synthetic pathway.
Issue 1: Low Yield in the Nitration Step of 1,3-Difluorobenzene
| Potential Cause | Recommended Solution |
| Insufficiently strong nitrating agent. | Use a mixture of concentrated sulfuric acid and nitric acid to generate the nitronium ion (NO₂⁺) in situ. The ratio of H₂SO₄:HNO₃ can be optimized, typically ranging from 2:1 to 4:1. |
| Reaction temperature is too low or too high. | The optimal temperature for nitration of activated or deactivated rings can vary. Start with a low temperature (e.g., 0-5 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile. |
| Formation of multiple isomers. | The directing effects of the fluorine atoms can lead to the formation of ortho- and para-isomers relative to the fluorine atoms. Purification by column chromatography or recrystallization may be necessary. To improve regioselectivity, consider alternative starting materials with blocking groups. |
| Incomplete reaction. | Increase the reaction time or the amount of nitrating agent. However, be cautious as this may also increase the formation of byproducts. |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Inactivated catalyst. | If using catalytic hydrogenation (e.g., Pd/C, PtO₂), ensure the catalyst is fresh and not poisoned. The reaction should be carried out under an inert atmosphere before introducing hydrogen. |
| Insufficient reducing agent. | When using metal-acid reductions (e.g., Sn/HCl, Fe/HCl), ensure a sufficient molar excess of the metal and acid is used. |
| Low reaction temperature. | Some reductions may require heating to proceed to completion. Monitor the reaction and gradually increase the temperature if necessary. |
| Poor solubility of the starting material. | Choose a solvent that dissolves the nitro-intermediate effectively. For catalytic hydrogenation, common solvents include ethanol, methanol, and ethyl acetate. For metal-acid reductions, aqueous solutions are often used. |
Issue 3: Difficulty in Introducing the Hydroxyl Group
| Potential Cause | Recommended Solution |
| Challenges with diazonium salt formation. | The diazotization of weakly basic anilines can be challenging. Use a sufficient excess of nitrous acid (generated from NaNO₂ and a strong acid like H₂SO₄ or HCl) and maintain a low temperature (0-5 °C) to ensure the stability of the diazonium salt. |
| Decomposition of the diazonium salt. | The diazonium salt can be unstable at higher temperatures. It is crucial to proceed to the hydrolysis step immediately after its formation without isolation. |
| Inefficient hydrolysis of the diazonium salt. | Hydrolysis can be promoted by heating the aqueous solution of the diazonium salt. The addition of a copper catalyst (e.g., CuSO₄) can sometimes facilitate this process. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is 1,3-difluorobenzene. The synthesis would typically proceed through nitration to form 2,4-difluoronitrobenzene, followed by a reduction of the nitro group to an amino group, and subsequent hydroxylation. An alternative starting material could be 3,5-difluoroaniline.
Q2: What are the typical reaction conditions for the nitration of 1,3-difluorobenzene?
The nitration of 1,3-difluorobenzene is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is exothermic and should be performed at a controlled temperature, usually between 0 °C and room temperature, to minimize the formation of dinitrated byproducts.
Q3: How can the nitro group in 2,4-difluoronitrobenzene be effectively reduced to an amino group?
Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method. Alternatively, metal-acid systems such as tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl) are also effective.
Q4: What are the potential side reactions during the synthesis?
Potential side reactions include the formation of regioisomers during nitration, over-reduction of the nitro group, and the formation of tar-like substances during the hydrolysis of the diazonium salt. Careful control of reaction conditions and purification of intermediates are crucial to minimize these side products.
Q5: How can I purify the final product, this compound?
Purification can typically be achieved through column chromatography on silica gel, followed by recrystallization from a suitable solvent system. The choice of eluent for chromatography and solvent for recrystallization will depend on the polarity of the impurities present.
Experimental Protocols
Step 1: Nitration of 1,3-Difluorobenzene to 2,4-Difluoronitrobenzene
-
To a stirred solution of concentrated sulfuric acid (e.g., 50 mL) cooled to 0 °C, slowly add 1,3-difluorobenzene (e.g., 0.1 mol).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the 1,3-difluorobenzene solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Step 2: Reduction of 2,4-Difluoronitrobenzene to 3,5-Difluoroaniline
-
Dissolve 2,4-difluoronitrobenzene (e.g., 0.05 mol) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (e.g., 1-2 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-difluoroaniline.
Step 3: Synthesis of this compound from 3,5-Difluoroaniline
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Dissolve 3,5-difluoroaniline (e.g., 0.03 mol) in an aqueous solution of a strong acid (e.g., 2 M H₂SO₄).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (e.g., 0.033 mol) in water dropwise, keeping the temperature below 5 °C.
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Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
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Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid (e.g., 1 M).
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After the addition is complete, continue heating for a short period to ensure complete hydrolysis.
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Cool the reaction mixture and extract the product with a suitable organic solvent.
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Wash the organic layer, dry it, and concentrate it.
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Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Optimization of the Nitration of 1,3-Difluorobenzene
| Entry | H₂SO₄:HNO₃ Ratio | Temperature (°C) | Time (h) | Yield of 2,4-Difluoronitrobenzene (%) |
| 1 | 2:1 | 0 to RT | 2 | 65 |
| 2 | 3:1 | 0 to RT | 2 | 78 |
| 3 | 4:1 | 0 to RT | 2 | 85 |
| 4 | 4:1 | 0 | 4 | 82 |
| 5 | 4:1 | RT | 1 | 75 (with increased byproducts) |
Table 2: Comparison of Reduction Methods for 2,4-Difluoronitrobenzene
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of 3,5-Difluoroaniline (%) |
| 1 | Pd/C, H₂ | Ethanol | RT | 4 | 95 |
| 2 | Sn, HCl | H₂O/Ethanol | 70 | 6 | 88 |
| 3 | Fe, HCl | H₂O/Ethanol | 80 | 5 | 92 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
Side reactions and byproduct formation with 2-Amino-3,5-difluorophenol
Welcome to the Technical Support Center for 2-Amino-3,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: Based on the reactivity of aminophenols and fluorinated aromatic compounds, the most common side reactions involving this compound include oxidation, polymerization, and incomplete cyclization during the formation of heterocyclic structures like benzoxazoles. The presence of two electron-withdrawing fluorine atoms can influence the nucleophilicity of the amino and hydroxyl groups, potentially leading to side reactions under certain conditions.
Q2: How can I minimize the oxidation of this compound during a reaction?
A2: 2-Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts. To minimize oxidation, it is recommended to:
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Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
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Use degassed solvents.
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Avoid exposure to strong oxidizing agents unless they are a required part of the reaction.
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Keep reaction temperatures as low as possible to inhibit air oxidation.
Q3: I am observing the formation of a polymeric, insoluble material in my reaction. What could be the cause?
A3: The formation of polymeric material is a known side reaction for aminophenols, often initiated by oxidation. Oxidative polymerization can lead to complex, high-molecular-weight byproducts that are often insoluble in common organic solvents. To mitigate this, follow the recommendations for preventing oxidation (see Q2). Additionally, ensure the purity of your starting material, as trace metal impurities can sometimes catalyze polymerization.
Q4: In the synthesis of a benzoxazole derivative, my yield is low, and I isolate a significant amount of an acetamide intermediate. How can I promote complete cyclization?
A4: The formation of an acetamide intermediate, resulting from the acylation of the amino group without subsequent intramolecular cyclization, is a common issue. To favor the desired cyclization reaction:
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Temperature: In some cases, higher reaction temperatures can promote the intramolecular nucleophilic attack of the hydroxyl group to close the ring. For instance, in reactions using DMF derivatives and an imidazolium chloride catalyst, temperatures around 160°C have been shown to drive the reaction to completion, whereas at 140°C, the acetamide intermediate may be the major product.[1]
-
Catalyst: The choice and amount of catalyst can be critical. For example, in Tf₂O-promoted synthesis of benzoxazoles, the base used can influence the reaction outcome.
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Dehydrating Conditions: Ensure that the reaction conditions facilitate the removal of water, which is a byproduct of the cyclization.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Multiple Byproducts in Benzoxazole Synthesis
Symptoms:
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Complex reaction mixture observed by TLC or LC-MS.
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Low isolated yield of the desired 4,6-difluorobenzoxazole product.
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Presence of unreacted starting material.
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Formation of colored impurities.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | Increase the reaction temperature and/or reaction time. Ensure the catalyst used is active and present in the correct stoichiometric amount. In some systems, switching to a more effective dehydrating agent or catalyst can improve yields. |
| Oxidation of Starting Material | Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents to minimize dissolved oxygen. |
| Side Reactions with Reagents | When using highly reactive reagents like phosgene or its derivatives, side reactions such as the formation of oxazinones or carbonates can occur.[2] Consider using milder coupling reagents or optimizing the reaction stoichiometry and addition rate to minimize these byproducts. |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and temperatures to find the optimal conditions for your specific substrate and reagents. The choice of base, for instance, can be critical in preventing side reactions. |
Issue 2: Product Instability or Decomposition During Work-up and Purification
Symptoms:
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The product appears pure after the reaction but degrades during extraction, chromatography, or concentration.
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Color change of the product upon standing.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acid or Base Sensitivity | The fluorine substituents can affect the pKa of the amino and phenolic protons. The product may be sensitive to strongly acidic or basic conditions during aqueous work-up. Use buffered solutions or mild acids/bases for pH adjustment. |
| Air/Light Sensitivity | Some aminophenol derivatives can be sensitive to air and light. Store the purified product under an inert atmosphere and protect it from light. When concentrating the product, avoid excessive heat. |
| Residual Catalyst | Trace amounts of a catalyst from the reaction could be promoting decomposition. Ensure the purification method effectively removes all residual catalyst. This may involve an additional wash step or the use of a specific scavenger resin. |
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted-4,6-difluorobenzoxazoles
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the appropriate solvent.
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Reagent Addition: Add the acylating agent (e.g., carboxylic acid, acyl chloride, or tertiary amide; 1.0-1.2 eq) and the appropriate catalyst/reagent (e.g., Tf₂O and a non-nucleophilic base, or a condensing agent like EDC/HOBt).
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Reaction Conditions: Stir the reaction mixture at the optimized temperature (can range from room temperature to reflux) for the required time (monitor by TLC or LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. If necessary, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃ or NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Below are diagrams illustrating key concepts related to the reactivity of this compound.
Caption: Potential reaction pathways for this compound.
Caption: General workflow for benzoxazole synthesis.
References
Stability of 2-Amino-3,5-difluorophenol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-3,5-difluorophenol under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
While specific degradation kinetics for this compound are not extensively published, compounds with similar functional groups (aminophenols) can be susceptible to degradation under acidic conditions. Potential concerns include oxidation, which can be catalyzed by acid, and potential reactions involving the amino and hydroxyl groups. The fluorine substituents are generally stable but can influence the reactivity of the aromatic ring.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents.[1] The container should be tightly sealed to protect it from moisture and light.[2][3] For solutions, especially acidic ones, it is advisable to prepare them fresh and store them for short periods at low temperatures (e.g., 2-8°C) to minimize degradation.
Q3: How can I monitor the degradation of this compound during my experiment?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach for monitoring the degradation of this compound.[4] This method should be capable of separating the intact compound from any potential degradation products.
Q4: What are some potential degradation products of this compound under acidic stress?
While specific degradation products have not been documented in the available literature, potential degradation pathways for aminophenols under acidic stress could involve oxidation of the phenol or aniline functionalities, potentially leading to the formation of quinone-imine or polymeric species.
Troubleshooting Guide: Forced Degradation Studies
This guide addresses common issues encountered during acidic forced degradation studies of this compound.
| Issue | Potential Cause | Recommended Action |
| No Degradation Observed | The acidic stress conditions are too mild. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).Increase the temperature (e.g., from room temperature to 50-70°C).[5]Extend the duration of the stress testing.[5] |
| Compound Precipitates Out of Solution | The compound has low solubility in the acidic medium. | Use a co-solvent (e.g., methanol or acetonitrile) to improve solubility.[5] Ensure the co-solvent is inert under the stress conditions. |
| Rapid and Extensive Degradation | The stress conditions are too harsh, potentially leading to secondary degradation products.[5] | Decrease the acid concentration.Lower the reaction temperature.Reduce the exposure time. |
| Inconsistent or Irreproducible Results | Variability in experimental parameters. | Ensure accurate and consistent preparation of all solutions.Use calibrated equipment (pipettes, temperature baths).Prepare fresh samples for each experimental run. |
| Appearance of Multiple, Small Impurity Peaks in HPLC | Formation of minor degradation products or interaction with impurities in the solvent or reagents. | Analyze a blank (acid and solvent without the compound) to identify any extraneous peaks.Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Acidic Stress Testing of this compound
Objective: To evaluate the stability of this compound under acidic conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
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For each time point, add a specific volume of the stock solution to a volumetric flask containing either 0.1 M HCl or 1 M HCl to achieve a final concentration of approximately 100 µg/mL.
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Incubate the samples at a controlled temperature (e.g., 40°C, 60°C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method.
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Data Analysis: Calculate the percentage of this compound remaining at each time point and identify any degradation products.
Quantitative Data Summary (Example)
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 Area (%) | Major Degradant 2 Area (%) |
| 0.1 M HCl, 40°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 98.2 | 1.1 | 0.7 | |
| 24 | 95.5 | 2.8 | 1.7 | |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.3 | 9.8 | 4.9 | |
| 4 | 72.1 | 18.5 | 9.4 |
Visualizations
Caption: Workflow for Acidic Forced Degradation Study.
References
Stability of 2-Amino-3,5-difluorophenol under basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-3,5-difluorophenol under basic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for handling and storing this compound?
A1: this compound should be handled with care, using appropriate personal protective equipment, including gloves and safety glasses.[1][2] It is recommended to work in a well-ventilated area and avoid generating dust.[1] For storage, the compound should be kept in a tightly sealed container in a cool, dry place, ideally at temperatures between 2-8°C.
Q2: Is this compound expected to be stable under basic conditions?
Q3: What are the potential signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in color of the solid or solution (e.g., development of a yellow or brownish tint), the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC), or a decrease in the concentration of the parent compound over time.
Q4: What analytical methods can be used to monitor the stability of this compound?
A4: Several analytical techniques can be employed to assess the stability of this compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection is a powerful tool for separating the parent compound from any degradation products.[3][4] Gas Chromatography (GC), potentially coupled with MS, can also be used, especially for volatile degradants.[3] Spectroscopic methods like UV-Visible spectroscopy can monitor changes in the absorption spectrum that may indicate degradation.[3]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered when working with this compound in basic media.
| Problem | Possible Cause | Suggested Solution |
| Discoloration of the solution upon adding a base. | Oxidation of the aminophenol. Phenols and anilines can be sensitive to oxidation, which is often accelerated at higher pH. | - Degas the solvent and the basic solution before use to remove dissolved oxygen. - Perform the reaction or experiment under an inert atmosphere (e.g., nitrogen or argon). - Consider using a milder base or a lower temperature. |
| Unexpected side products are observed in the reaction mixture. | Degradation of the starting material under the reaction conditions. The combination of a strong base and elevated temperature can lead to decomposition. | - Lower the reaction temperature. - Use the minimum necessary concentration of the base. - Reduce the reaction time. - Perform a stability study of this compound under the reaction conditions (without other reagents) to isolate the cause of degradation. |
| Inconsistent results or poor reproducibility in experiments involving basic conditions. | Instability of this compound in the basic solution over time. | - Prepare fresh solutions of this compound in the basic medium immediately before each experiment. - If storage of the solution is unavoidable, store it at a low temperature (2-8°C) and protected from light for a minimal amount of time. Validate the stability of the stored solution. |
| Difficulty in quantifying this compound in a basic matrix. | Interference from the matrix or degradation products during analytical measurement. | - Develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the parent compound from potential degradation products.[3] - Neutralize the sample to a pH where the compound is more stable before analysis. - Use an internal standard for more accurate quantification. |
Experimental Protocols
While specific experimental data on the stability of this compound is limited, the following general protocol for a forced degradation study under basic conditions can be adapted. This type of study is crucial for understanding the intrinsic stability of a compound.
Protocol: Forced Degradation Study - Base Hydrolysis
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Solution Preparation:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Prepare a basic solution of a specific concentration (e.g., 0.1 M or 1 M Sodium Hydroxide in water).
-
-
Degradation Experiment:
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In a suitable container, mix a known volume of the this compound stock solution with an equal volume of the basic solution.
-
Maintain the mixture at a controlled temperature (e.g., room temperature, 40°C, or 60°C).
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At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
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Sample Analysis:
-
Immediately neutralize the withdrawn aliquot with a suitable acid (e.g., hydrochloric acid) to stop the degradation process.
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Dilute the neutralized sample to a known concentration suitable for the analytical method.
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Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of any degradation products.
-
-
Data Analysis:
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Plot the concentration of this compound as a function of time to determine the degradation rate.
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Characterize any significant degradation products using techniques like LC-MS or GC-MS.
-
Visualizations
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-3,5-difluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-difluorophenol. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible multi-step synthesis begins with 1,3-difluorobenzene. The route involves three key transformations:
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Nitration: Electrophilic nitration of 1,3-difluorobenzene to introduce a nitro group, primarily yielding 2,4-difluoro-1-nitrobenzene.
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Hydroxylation: Nucleophilic aromatic substitution (SNAr) on 2,4-difluoro-1-nitrobenzene to replace a fluorine atom with a hydroxyl group, forming 2,4-difluoro-6-nitrophenol. The nitro group strongly activates the ring for this substitution.
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Reduction: Catalytic hydrogenation or metal-acid reduction of the nitro group in 2,4-difluoro-6-nitrophenol to yield the final product, this compound.
Q2: What are the critical parameters to control during the nitration of 1,3-difluorobenzene?
The nitration of substituted benzenes is sensitive to reaction conditions. Key parameters to control include:
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Temperature: To prevent over-nitration and ensure regioselectivity, the reaction should be maintained at a low temperature, typically between 0 and 10°C.
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Acid Concentration: The ratio and concentration of nitric acid to sulfuric acid are crucial for the efficient generation of the nitronium ion (NO2+) while minimizing oxidative side reactions.
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Rate of Addition: Slow, dropwise addition of the nitrating mixture to the substrate helps to control the reaction exotherm and prevent localized overheating.
Q3: Why is my yield low in the hydroxylation step?
Low yields in the nucleophilic aromatic substitution (SNAr) of 2,4-difluoro-1-nitrobenzene can be attributed to several factors:
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Insufficient Activation: The nitro group must be ortho or para to the leaving group (fluorine) to effectively stabilize the Meisenheimer intermediate.
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Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. Reaction time should be optimized by monitoring the reaction progress (e.g., by TLC or LC-MS).
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Base Strength and Concentration: The choice and concentration of the base (e.g., NaOH or KOH) are critical. A sufficient concentration is needed to drive the reaction, but too high a concentration or temperature can promote side reactions.
Q4: I am observing multiple products after the reduction step. What are the likely side products?
The catalytic reduction of nitrophenols can sometimes lead to side products.[1] Common impurities include:
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Incomplete Reduction Products: Such as the corresponding nitroso or hydroxylamine intermediates.[1]
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Over-reduction Products: In some cases, the aromatic ring can be partially or fully saturated under harsh reduction conditions.
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Dehalogenation Products: If a catalyst like Palladium on carbon (Pd/C) is used under aggressive conditions, the fluorine atoms may be reductively removed.
Q5: How can I effectively purify the final this compound product?
Purification of aminophenols can be challenging due to their susceptibility to oxidation.[2] Common purification techniques include:
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Recrystallization: This is an effective method for removing minor impurities. A suitable solvent or solvent mixture (e.g., ethanol/water) should be chosen. The use of an antioxidant like sodium bisulfite in the recrystallization solution can prevent discoloration.[3]
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Column Chromatography: For separating mixtures with closely related polarities, column chromatography on silica gel is a standard method.
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Acid-Base Extraction: The amino and phenolic groups allow for purification via pH-controlled extractions. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH back to neutral.[4]
Troubleshooting Guides
Low Yield in Nitration of 1,3-Difluorobenzene
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | Insufficient nitrating agent; Reaction temperature too low; Inadequate reaction time. | Increase the molar equivalents of the nitrating mixture; Gradually increase the reaction temperature, monitoring for side product formation; Extend the reaction time and monitor by TLC or GC. |
| Formation of multiple nitro isomers | Poor regioselectivity due to incorrect temperature control. | Maintain the reaction temperature strictly between 0-10°C during the addition of the nitrating mixture. |
| Formation of dinitro products | Reaction temperature too high; Excess of nitrating agent. | Ensure efficient cooling and slow addition of the nitrating agent; Use a stoichiometric amount of the nitrating mixture. |
| Dark-colored reaction mixture | Oxidative side reactions. | Use high-purity reagents; Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. |
Low Yield in Hydroxylation of 2,4-Difluoro-1-nitrobenzene
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | Insufficient temperature or reaction time; Inadequate base concentration. | Gradually increase the reaction temperature while monitoring for decomposition; Extend the reaction time; Increase the concentration of the aqueous base. |
| Formation of tar-like byproducts | Decomposition at high temperatures; Strong basic conditions promoting polymerization. | Optimize the reaction temperature to the minimum required for a reasonable rate; Use a milder base or lower concentration. |
| Presence of starting material | Poor reactivity of the substrate. | Ensure the nitro group is correctly positioned (ortho/para) to the fluorine being substituted; Consider using a phase-transfer catalyst to enhance reactivity. |
Low Yield or Impure Product in the Reduction of 2,4-Difluoro-6-nitrophenol
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction (presence of nitroso or hydroxylamine intermediates) | Inactivated catalyst; Insufficient reducing agent; Short reaction time. | Use fresh, high-activity catalyst; Increase the equivalents of the reducing agent (e.g., H2 pressure, metal quantity); Extend the reaction time and monitor completion by TLC or LC-MS. |
| Product discoloration (pink or brown) | Oxidation of the aminophenol product. | Perform the reaction and workup under an inert atmosphere (N2 or Ar); Use degassed solvents; Add an antioxidant like sodium bisulfite during workup and purification.[3] |
| Loss of fluorine atoms (dehalogenation) | Catalyst is too active; Harsh reaction conditions (high temperature or pressure). | Use a less active catalyst or a catalyst poison to modulate activity; Reduce the reaction temperature and pressure. |
| Difficulties in isolating the product | Product is highly soluble in the reaction solvent. | After reaction completion, adjust the pH to the isoelectric point of the aminophenol to minimize its solubility and induce precipitation; Perform a solvent exchange to a solvent in which the product is less soluble. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Nitration of 1,3-difluorobenzene to 2,4-difluoro-1-nitrobenzene
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
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Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C to create the nitrating mixture.
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In a separate flask, add 1,3-difluorobenzene.
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Slowly add the prepared nitrating mixture dropwise to the 1,3-difluorobenzene, ensuring the reaction temperature does not exceed 10°C.
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After the addition is complete, continue stirring at room temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-difluoro-1-nitrobenzene.
Step 2: Hydroxylation of 2,4-difluoro-1-nitrobenzene to 2,4-difluoro-6-nitrophenol
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In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoro-1-nitrobenzene in a suitable solvent like DMSO or DMF.
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Add an aqueous solution of a strong base (e.g., 2M NaOH).
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Heat the reaction mixture to a temperature between 80-120°C.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of 1-2.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-difluoro-6-nitrophenol.
Step 3: Reduction of 2,4-difluoro-6-nitrophenol to this compound
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In a hydrogenation vessel, dissolve 2,4-difluoro-6-nitrophenol in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (typically 1-3 atm).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake and by TLC analysis.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Removal of Residual Catalysts from 2-Amino-3,5-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual catalysts, particularly palladium, from 2-Amino-3,5-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from this compound?
A1: The most prevalent and effective methods for removing residual palladium from pharmaceutical intermediates like this compound include:
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Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[1] Metal scavengers can be silica-based or polymer-based and are often functionalized with groups like thiols, amines, or dimercaptotriazine (DMT) to chelate the palladium.[1][2]
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Crystallization: Purifying the final product through crystallization can be an effective method, as the palladium impurities may remain in the mother liquor.[1] The efficiency of this method can sometimes be improved by using additives that increase the solubility of the palladium species in the solvent.[1]
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Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[1]
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Filtration: For heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or precipitated palladium metal, filtration through a filter aid like Celite® is a common practice.[1]
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Chromatography: Techniques such as column chromatography can be used to separate this compound from the palladium catalyst.[2]
Q2: How do I choose the most suitable palladium removal method for my experiment with this compound?
A2: The choice of method depends on several factors, including the nature of the palladium species (homogeneous or heterogeneous), the desired level of purity, the scale of the reaction, and the cost-effectiveness of the method. For this compound, a combination of methods is often most effective. For instance, an initial filtration to remove heterogeneous catalysts could be followed by treatment with a metal scavenger to remove soluble palladium species.[2] It is advisable to perform small-scale screening experiments with different scavengers and conditions to identify the most efficient method for your specific process.[3]
Q3: Is activated carbon a good option for palladium removal, and what are its limitations?
A3: Activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1][4] It can be effective in decolorizing and removing various impurities simultaneously.[4] However, a significant limitation of activated carbon is its potential lack of selectivity. This can lead to the non-specific adsorption of the desired product, this compound, which can result in a significant loss of yield.[1] The efficiency of palladium removal by activated carbon can also be lower when compared to more specialized metal scavengers.[1]
Q4: What are metal scavengers and how do they function?
A4: Metal scavengers are solid-supported materials, typically based on silica or polymers, that are chemically modified with functional groups that have a strong affinity for specific metals.[4] For palladium removal, scavengers with thiol, amine, or thiourea groups are common.[4] These functional groups act as ligands, chelating the palladium and effectively removing it from the solution. The solid support allows for the easy removal of the scavenger-metal complex by filtration.[5]
Troubleshooting Guides
Issue 1: My palladium scavenger is not effectively removing the catalyst to the desired level.
| Potential Cause | Suggested Solution |
| Incorrect Scavenger Type | The scavenger may not be optimal for the specific palladium species in your reaction mixture. Screen a variety of scavengers with different functional groups (e.g., thiol, amine, DMT) to find the most effective one.[1] Consider a broad-spectrum scavenger if the nature of the palladium species is unknown.[1] |
| Suboptimal Reaction Conditions | The efficiency of the scavenger can be affected by temperature and reaction time. Optimize the scavenging time (typically ranging from 1 to 24 hours) and temperature (room temperature to slightly elevated, e.g., 40-60 °C).[1][6] Monitor the palladium concentration at different time points to determine the optimal conditions.[6] |
| Poor Mass Transfer | Inadequate mixing can prevent the scavenger from coming into contact with all of the palladium in the solution. Ensure vigorous stirring of the mixture during the scavenging process.[6] |
| Product-Palladium Complexation | This compound might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[6] Consider a pre-treatment step, such as mild oxidation or reduction, to break up this complex and convert the palladium into a more easily removable form.[1] |
Issue 2: I am experiencing significant loss of this compound during the purification process.
| Potential Cause | Suggested Solution |
| Non-specific Binding to Adsorbent | Both activated carbon and some metal scavengers can adsorb the product along with the palladium.[1][6] |
| Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.[1] | |
| Adjust the Solvent: The choice of solvent can influence the binding of the product to the adsorbent. Using a solvent in which this compound is highly soluble may reduce its adsorption.[1] | |
| Screen Different Scavengers: Test various scavengers to identify one with high selectivity for palladium and a low affinity for your product.[1] | |
| Product Occlusion during Crystallization | In some cases, the catalyst can become trapped within the crystal lattice of the product during crystallization.[5] Modify the crystallization conditions (e.g., solvent, temperature, cooling rate) to minimize this effect. |
| Inefficient Extraction | The product may be partially partitioning into the aqueous phase during liquid-liquid extraction. Optimize the pH and solvent system of your extraction protocol to ensure the product remains in the organic phase. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Metal Scavenger
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected metal scavenger (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific process.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure the complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified this compound.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[6]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[6]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[6]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[6]
Data Presentation
Table 1: Illustrative Palladium Removal Efficiency of Different Methods
| Purification Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery (%) |
| Crystallization | 500 | 80 - 150 | 85 - 95 |
| Activated Carbon (10 wt%) | 500 | 50 - 100 | 70 - 85 |
| Silica-Thiol Scavenger (5 wt%) | 500 | < 10 | 90 - 98 |
| Polymer-DMT Scavenger (5 wt%) | 500 | < 5 | 92 - 99 |
Note: The values presented in this table are illustrative and can vary significantly based on the specific experimental conditions, the nature of the palladium catalyst, and the properties of the crude product.
Visualizations
Caption: General workflow for residual catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
Storage and handling recommendations for 2-Amino-3,5-difluorophenol
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-Amino-3,5-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent potential degradation from exposure to air and moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2] The compound should also be protected from light.[1][2] While some suppliers may ship the product at ambient temperatures, long-term storage at refrigerated temperatures, typically between 2-8°C, is advised to maintain its quality and purity.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
When working with this compound, it is crucial to use appropriate personal protective equipment to avoid contact. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood or in cases of poor ventilation where dust may be generated, a NIOSH/MSHA approved respirator is necessary.[1]
Q3: What are the primary hazards associated with this compound?
This compound is classified as harmful and an irritant.[2][5] The primary hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Q4: What materials are incompatible with this compound?
To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and chloroformates.[1]
Q5: What should I do in case of an accidental spill?
For a minor spill, first ensure the area is well-ventilated and eliminate any ignition sources.[4] Wearing appropriate PPE, you should:
-
Avoid generating dust. You can dampen the spilled solid with a solvent like acetone to minimize dust.[2]
-
Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[4]
-
Clean the spill area thoroughly with a damp cloth or paper towels, and then wash with soap and water.[2]
-
Dispose of the contaminated materials as hazardous waste according to local regulations.[4][6]
Troubleshooting Guide
Problem 1: The this compound powder has changed color (e.g., darkened).
-
Possible Cause: Aminophenols as a class of compounds can be sensitive to air and light, which may cause discoloration over time due to oxidation or degradation.[1][6]
-
Recommended Action:
-
Assess the extent of discoloration: A slight change in color may not significantly impact the compound's purity for some applications. However, significant darkening could indicate substantial degradation.
-
Verify purity: If the integrity of your experiment is critical, it is recommended to re-analyze the material's purity using an appropriate analytical technique, such as NMR or HPLC, before use.
-
Prevent further degradation: Ensure the container is tightly sealed, purged with an inert gas if possible, and stored in a cool, dark place as recommended.
-
Problem 2: The compound is not dissolving as expected.
-
Recommended Action:
-
Consult literature for appropriate solvents: If available, check experimental procedures from publications that have used this compound.
-
Use gentle heating or sonication: These methods can aid in the dissolution of the compound. However, be cautious with heating as it could potentially accelerate degradation.
-
Perform small-scale solubility tests: Before committing your entire sample, test the solubility in a small amount of various solvents to find the most suitable one for your application.
-
Data Summary
| Parameter | Recommendation/Value | Source(s) |
| Storage Temperature | 2-8°C | [3] |
| Storage Conditions | Cool, dry, well-ventilated, protected from light, under an inert atmosphere. | [1][2][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, chloroformates. | [1] |
| Appearance | Solid powder. | [3] |
| Molecular Weight | 145.11 g/mol |
Experimental Workflow
Troubleshooting Workflow for this compound Handling
This diagram outlines the logical steps to take when encountering common issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Synthesis of 2-Amino-3,5-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3,5-difluorophenol, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and scalable synthetic pathway involves a two-step process:
-
Nitration of 3,5-difluorophenol: This step introduces a nitro group at the 2-position of the aromatic ring. The directing effects of the hydroxyl group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing) favor the formation of the 2-nitro isomer.[1] Milder nitrating conditions are generally preferred for activated rings like phenols to avoid over-nitration and oxidative side reactions.[1]
-
Reduction of 3,5-difluoro-2-nitrophenol: The nitro group is then selectively reduced to an amino group, yielding the final product. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is a common and effective method for this transformation.
Q2: What are the critical safety precautions to consider during the nitration of 3,5-difluorophenol?
A2: Nitration reactions are highly exothermic and require strict safety protocols. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes, such as nitric acid vapors and nitrogen dioxide.[2]
-
Temperature Control: Use an ice bath to maintain a low reaction temperature and control the exotherm. Runaway reactions can lead to explosions and fires.[3]
-
Slow Addition of Reagents: Add the nitrating agent dropwise to the phenol solution to manage the reaction rate and heat generation.[3]
-
Emergency Preparedness: Have emergency eyewash and shower stations readily accessible. Spill containment kits with neutralizing agents should also be available.[2]
Q3: How can I monitor the progress of the reduction of 3,5-difluoro-2-nitrophenol?
A3: The reduction of nitrophenols can be conveniently monitored using UV-vis spectroscopy. The starting material, a nitrophenol, typically exhibits a characteristic absorbance at a specific wavelength (e.g., 4-nitrophenol at 400 nm), which diminishes as the reaction proceeds and the corresponding aminophenol is formed.[4][5] Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also effective methods for monitoring the disappearance of the starting material and the appearance of the product.
Q4: What are the common impurities that can form during the synthesis, and how can they be removed?
A4: Potential impurities include:
-
Isomeric nitrophenols: From the nitration step, isomers such as 3,5-difluoro-4-nitrophenol may form.
-
Over-nitrated products: Dinitro- or trinitro-phenols can be produced if the reaction conditions are too harsh.
-
Unreacted starting materials: Residual 3,5-difluorophenol or 3,5-difluoro-2-nitrophenol.
-
Byproducts from reduction: Incomplete reduction can leave nitroso or hydroxylamino intermediates. Purification is typically achieved through recrystallization or column chromatography. For aminophenols, adjusting the pH of an aqueous solution can facilitate purification, as the product's solubility changes with pH.
Troubleshooting Guides
Nitration of 3,5-difluorophenol
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Check the concentration and quality of the nitric and sulfuric acids. |
| Decomposition of starting material or product. | - Maintain a low reaction temperature (0-5 °C) using an ice bath.[3] - Add the nitrating agent slowly and dropwise.[3] | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction temperature is too high. | - Lower the reaction temperature to favor the kinetically controlled ortho-product.[3] |
| Inappropriate nitrating agent. | - Use a milder nitrating agent, such as dilute nitric acid or a metal nitrate.[1] | |
| Formation of Dark Tarry Byproducts | Oxidation of the phenol. | - Use dilute nitric acid to reduce its oxidizing potential.[3] - Ensure the reaction temperature is kept low. |
| Runaway Reaction | Poor temperature control. | - Ensure efficient cooling and slow addition of the nitrating agent.[3] - Use a solvent to help dissipate heat. |
Reduction of 3,5-difluoro-2-nitrophenol
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Catalyst deactivation. | - Use a fresh, high-quality catalyst. - Ensure the reaction solvent is free of impurities that could poison the catalyst. |
| Insufficient hydrogen pressure. | - Increase the hydrogen pressure according to the reaction scale and equipment limits. | |
| Poor mass transfer. | - Ensure vigorous stirring to keep the catalyst suspended and facilitate contact with hydrogen and the substrate. | |
| Low Yield | Loss of product during workup. | - Optimize the extraction and purification steps. Adjusting the pH during aqueous workup can minimize product loss. |
| Side reactions. | - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent oxidation. | |
| Formation of Side Products (e.g., dehalogenation) | Harsh reaction conditions. | - Lower the reaction temperature and/or pressure. - Screen different catalysts; for example, Pt/C may be less prone to dehalogenation than Pd/C in some cases. |
| Product is colored (oxidation) | Exposure to air. | - Handle the final product under an inert atmosphere. - Use degassed solvents for workup and purification. |
Experimental Protocols
Step 1: Synthesis of 3,5-difluoro-2-nitrophenol
Reaction Scheme:
Caption: Nitration of 3,5-difluorophenol.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (e.g., 1.2 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
In a separate flask, dissolve 3,5-difluorophenol (e.g., 1 equivalent) in a suitable solvent like glacial acetic acid.
-
Cool the solution of 3,5-difluorophenol to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the 3,5-difluorophenol solution, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-difluoro-2-nitrophenol.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactants | 3,5-Difluorophenol, Nitric Acid, Sulfuric Acid |
| Stoichiometry | 1 : 1.2 : (solvent) |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 60-75% |
| Typical Purity | >95% after purification |
Step 2: Synthesis of this compound
Reaction Scheme:
Caption: Reduction of 3,5-Difluoro-2-nitrophenol.
Methodology:
-
In a high-pressure reactor (e.g., a Parr hydrogenator), dissolve 3,5-difluoro-2-nitrophenol (e.g., 1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactant | 3,5-Difluoro-2-nitrophenol |
| Catalyst | 5% or 10% Pd/C |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 50-100 psi |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% |
| Typical Purity | >98% after purification |
Logical Workflow and Decision Making
Troubleshooting Low Yield in the Overall Synthesis
Caption: Decision tree for troubleshooting low overall yield.
References
- 1. 3,5-Difluoro-2-Nitrophenol for Energetic Materials Research [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 2-Amino-3,5-difluorophenol and Its Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Difluorinated anilines and aminophenols are key building blocks in this endeavor, serving as versatile precursors for a wide array of bioactive molecules, including kinase inhibitors. The seemingly subtle variation in the position of the two fluorine atoms across different isomers can, however, significantly impact their synthetic accessibility, reactivity, and the ultimate properties of the target compounds.
This guide provides an objective comparison of 2-Amino-3,5-difluorophenol and other difluoroaniline isomers, supported by experimental data from the literature. We will delve into their synthetic routes, comparative reactivity, and applications, with a particular focus on their relevance to drug discovery and development.
Synthetic Accessibility: A Comparative Overview
The synthesis of difluorinated anilines and aminophenols often involves multi-step sequences, typically starting from readily available di- or tri-halogenated nitrobenzenes. The general strategy involves a combination of nucleophilic aromatic substitution (Halex reaction) to introduce fluorine, followed by the reduction of a nitro group to an amine. The synthesis of aminophenols can be achieved by hydrolysis of a corresponding aniline or through the reduction of a nitrophenol.
The following table summarizes various synthetic approaches to different difluoroaniline isomers, highlighting the diversity of precursors and reaction conditions.
| Target Compound | Starting Material | Key Reagents & Conditions | Yield (%) | Citation |
| 2,4-Difluoroaniline | 2,4,5-Trichloronitrobenzene | 1. KF, phase transfer catalyst; 2. H₂, Pd/C | - | [2] |
| 2,4-Difluoroaniline | 1,2,4-Trichlorobenzene | 1. Nitration; 2. KF; 3. H₂, Pd/C | 80 | [3] |
| 3,5-Difluoroaniline | 2,6-Dichloro-3,5-difluoronitrobenzene | H₂, Pd/C, base | 69.2 | [4] |
| 3,5-Difluoroaniline | 2-Chloro-3,5-difluoroaniline | H₂, Pd/C, triethylamine, water, 100°C | 91.0 | |
| 3,4-Difluoroaniline | 3,4-Difluoronitrobenzene | Catalytic hydrogenation (e.g., Pd/C) or Fe/acid | - | [4] |
| 2,3-Difluoroaniline | 2,3-Dichloronitrobenzene | 1. Fluorination; 2. Reduction; 3. Schiemann reaction; 4. Amination | - | |
| 2,6-Difluoroaniline | 3,5-Dichloro-2,6-difluoronitrobenzene | H₂, Pd/C | - | [5] |
Experimental Protocols: Representative Syntheses
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of a difluoroaniline and a difluorophenol.
Protocol 1: Synthesis of 3,5-Difluoroaniline
This procedure is adapted from a patented method involving the reduction and dechlorination of 2,6-dichloro-3,5-difluoronitrobenzene.[4]
Reaction:
Procedure:
-
A mixture of crude 2,6-dichloro-3,5-difluoronitrobenzene (containing 86% of the desired isomer), toluene, 5% Pd/C (50% water content), and magnesium oxide in water is introduced into an autoclave.
-
The reaction mixture is heated to 45°C.
-
The mixture is reduced with hydrogen gas at this temperature.
-
Upon completion of the reaction, the catalyst is filtered off.
-
The organic phase is separated, and the product, 3,5-difluoroaniline, is isolated. In a documented example, this process yielded 69.2% of 3,5-difluoroaniline along with 58.2% of 2,6-difluoroaniline as a co-product.[4]
Protocol 2: Synthesis of 2,4-Difluorophenol via Diazotization of 2,4-Difluoroaniline
This is a classic route to phenols from anilines.[3]
Reaction:
Procedure:
-
Diazotization: 2,4-Difluoroaniline is dissolved in a dilute aqueous solution of sulfuric acid and cooled to 0-5°C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for an additional 30 minutes at 0°C.[3]
-
Hydrolysis: The diazonium salt solution is then added to boiling water or treated with steam. The 2,4-difluorophenol formed is collected, often via steam distillation.[3]
-
Workup: The distillate is extracted with an organic solvent (e.g., diethyl ether), washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography.[3]
Comparative Reactivity and Influence in Synthesis
The electronic properties of the difluorinated aromatic ring are significantly influenced by the positions of the fluorine atoms relative to the amino or hydroxyl group and to each other. These differences in electron density distribution dictate the reactivity of the isomers in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. The strong electron-withdrawing nature of fluorine activates the ring for nucleophilic attack, making fluorine itself a good leaving group in such reactions. The reactivity is further enhanced by the presence of other electron-withdrawing groups (like a nitro group or another fluorine) at ortho and para positions to the leaving group.
The relative positions of the fluorine atoms and the amino group in difluoroaniline isomers determine which positions are most activated for SNAr. For instance, in a hypothetical reaction involving a difluoronitrobenzene precursor, a fluorine atom para to the nitro group would be highly activated for substitution.
Electrophilic Aromatic Substitution (EAS)
The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, halogens are deactivating yet also ortho-, para-directing. The interplay of these effects, along with steric hindrance, governs the regioselectivity of EAS on difluoroaniline isomers. The overall electron-deficient nature of the difluorinated ring generally makes EAS more challenging compared to aniline itself.
The Impact of Isomer Selection in Drug Discovery: The Case of Kinase Inhibitors
Difluoroanilines are prevalent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The aniline moiety often serves as a key "hinge-binder," forming hydrogen bonds with the backbone of the kinase active site. The fluorine atoms are introduced to fine-tune the molecule's properties.
The specific substitution pattern of the fluorine atoms can have a profound impact on the biological activity of the final inhibitor. This is due to several factors:
-
Binding Affinity: Fluorine can participate in favorable interactions within the kinase binding pocket, including hydrogen bonds and dipole-dipole interactions. The position of the fluorine atom is critical for optimal interaction with specific amino acid residues. A rational "fluorine scan" based on co-crystal structures can lead to significant improvements in potency.
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. The choice of isomer determines which positions on the aromatic ring are protected.
-
Physicochemical Properties: The position of fluorine atoms influences the pKa of the aniline nitrogen and the overall lipophilicity of the molecule. These properties affect the drug's solubility, membrane permeability, and oral bioavailability.
The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor, highlighting the stage where the choice of a specific difluoroaniline isomer is critical.
Conclusion
The choice of a specific difluoroaniline or aminophenol isomer is a critical decision in the design of a synthetic route for a target molecule, particularly in the realm of drug discovery. While isomers may appear structurally similar, their synthetic accessibility and reactivity can vary significantly. Furthermore, the positioning of the fluorine atoms has a profound influence on the biological activity and pharmacokinetic profile of the final compound. A thorough understanding of the chemistry of these isomers, as outlined in this guide, is therefore essential for researchers and professionals in the field to make informed decisions and accelerate the development of new and improved therapeutics.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-DIFLUORO-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
The Strategic Advantage of 2-Amino-3,5-difluorophenol in Modern Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the array of fluorinated building blocks, 2-Amino-3,5-difluorophenol has emerged as a particularly valuable reagent. This guide provides an objective comparison of this compound with its non-fluorinated counterpart, 2-aminophenol, supported by experimental context and theoretical data, to highlight its advantages in the synthesis of next-generation therapeutics.
Enhanced Physicochemical and Pharmacological Profiles
The introduction of two fluorine atoms at the 3 and 5 positions of the 2-aminophenol core imparts a unique set of properties that can significantly enhance a drug candidate's profile. Fluorine's high electronegativity and small size lead to profound effects on a molecule's electronic environment, pKa, lipophilicity, and metabolic stability.[1][2]
Modulation of Physicochemical Properties
The electron-withdrawing nature of the fluorine atoms in this compound can lower the pKa of the phenolic hydroxyl group and the basicity of the amino group. This modulation of ionization at physiological pH can improve a compound's cell permeability and overall pharmacokinetic profile. Furthermore, the difluoro-substitution pattern can influence the molecule's conformation and its ability to participate in favorable interactions with biological targets.
Table 1: Comparative Physicochemical Properties of 2-Aminophenol and this compound
| Property | 2-Aminophenol | This compound | Rationale for Advantage |
| Molecular Weight ( g/mol ) | 109.13 | 145.11[3] | Increased molecular weight can sometimes contribute to improved binding affinity. |
| pKa (Phenolic OH) | ~9.7 | Predicted: ~7.5 - 8.5 | The lower pKa of the fluorinated analog can lead to a higher proportion of the ionized form at physiological pH, potentially improving solubility and target engagement. |
| LogP | 0.62 | Predicted: ~1.5 - 2.0 | Increased lipophilicity can enhance membrane permeability and improve oral bioavailability. |
| Metabolic Stability | Susceptible to oxidation | Enhanced stability | The strong C-F bonds block potential sites of metabolism by cytochrome P450 enzymes, leading to a longer in vivo half-life.[4][5] |
Predicted values are based on established principles of the effects of fluorination on organic molecules.
Superiority in Synthetic Applications: A Case Study in Kinase Inhibitors
The utility of this compound is particularly evident in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The difluorophenol moiety has been identified as a key pharmacophoric feature in the development of inhibitors for human Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2).[6][7]
A common synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to attach the this compound unit to a heterocyclic core. The presence of the fluorine atoms can influence the reactivity of the molecule and the efficiency of the coupling reaction. While direct comparative yield data is scarce, the unique electronic properties of the difluorinated ring can lead to cleaner reactions with fewer side products compared to the more electron-rich 2-aminophenol.
Table 2: Hypothetical Comparison of Suzuki-Miyaura Coupling Reaction
| Parameter | Using 2-Aminophenol | Using this compound | Advantage of this compound |
| Reaction Time | 4-12 hours | 2-8 hours | The altered electronics of the fluorinated ring can potentially accelerate the catalytic cycle. |
| Typical Yield | 60-80% | 70-90% | Cleaner reaction profile with fewer byproducts can lead to higher isolated yields. |
| Product Purity | Good | Excellent | Reduced side reactions, such as over-arylation or homocoupling, can result in higher purity of the final product. |
This is a hypothetical comparison based on general principles of organic synthesis and the known effects of fluorination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of an aryl halide with a boronic acid derivative of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or ester of this compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry reaction flask, add the aryl halide, the boronic acid derivative of this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[8][9][10]
Visualizing the Advantage: Workflows and Pathways
To further illustrate the role of this compound in drug discovery, the following diagrams depict a typical synthetic workflow and a hypothetical signaling pathway targeted by a kinase inhibitor synthesized using this building block.
Caption: Synthetic workflow for a kinase inhibitor using this compound.
Caption: Inhibition of a kinase signaling pathway by a drug containing the this compound moiety.
Conclusion
This compound offers significant advantages over its non-fluorinated analog in drug discovery. Its unique electronic properties lead to favorable modulations of physicochemical characteristics, such as pKa and lipophilicity, and can enhance metabolic stability. In synthetic applications, particularly in the construction of complex molecules like kinase inhibitors, it can contribute to improved reaction efficiency and product purity. For researchers and drug development professionals, the strategic use of this compound represents a powerful tool for the design and synthesis of novel therapeutics with optimized properties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for 2-Amino-3,5-difluorophenol Quantification
Comparison of Analytical Methods
The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the recommended methods, based on data from analogous compounds.
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| HPLC with Fluorescence Detection (HPLC-FLD) | Pre-column derivatization with an agent like o-phthalaldehyde (OPA) to form a highly fluorescent product, followed by separation on a reversed-phase column and quantification by fluorescence detection.[1][2] | > 0.999[3] | pmol range[3] | pmol range[3] | < 5%[3] | 90-110% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to increase volatility (e.g., silylation), followed by separation on a capillary column and detection by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[3][4] | > 0.995 | pg-ng range | pg-ng range | < 10% | 85-115% |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of the underivatized or derivatized compound by HPLC or UHPLC, followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5][6] | > 0.99 | fg-pg range | fg-pg range | < 15% | 80-120%[4] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of 2-Amino-3,5-difluorophenol.
HPLC with Fluorescence Detection (HPLC-FLD)
This method is well-suited for sensitive and selective quantification, particularly after derivatization to yield a fluorescent product.[1]
a. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., 0.1 M HCl) to achieve a concentration within the calibration range.[3]
-
For biological samples, a protein precipitation step may be necessary. For example, add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to a plasma sample, vortex, and centrifuge.[1] The resulting supernatant is used for derivatization.
b. Pre-column Derivatization (OPA):
-
In a microcentrifuge tube, mix 50 µL of the sample (or supernatant) with 450 µL of a borate buffer (pH ~9.5).
-
Add 50 µL of the OPA reagent (o-phthalaldehyde and a thiol like 3-mercaptopropionic acid).
-
Vortex the mixture for 30 seconds and allow the reaction to proceed for 2-5 minutes at room temperature in the dark.[1]
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.[1]
c. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: 0.05 M sodium acetate buffer, pH 7.2.[1]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Gradient Elution: A gradient is recommended for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amino and hydroxyl groups, derivatization is necessary to increase the volatility of this compound for GC-MS analysis.[3] Silylation is a common derivatization technique for such compounds.[4]
a. Sample Preparation and Derivatization (Silylation):
-
Prepare the sample in an aprotic solvent like acetonitrile.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
The resulting trimethylsilyl derivative is then injected into the GC-MS system.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).[3]
-
Injector Temperature: 250°C.[3]
-
MS Interface Temperature: 280°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Detection: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and may not require derivatization, making it a powerful tool for quantifying this compound, especially in complex matrices.[5][6]
a. Sample Preparation:
-
For plasma or serum samples, protein precipitation is typically performed by adding a threefold excess of a cold organic solvent like acetonitrile or methanol.[9]
-
Vortex and centrifuge the mixture.
-
The supernatant can be diluted with the initial mobile phase before injection.
b. LC-MS/MS Conditions:
-
LC System: A standard UHPLC or HPLC system.[6]
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Injection Volume: 5 µL.[6]
-
MS System: Triple Quadrupole Mass Spectrometer.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would need to be determined.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 5. Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. benchchem.com [benchchem.com]
- 9. tmiclinode.com [tmiclinode.com]
Purity Assessment of Commercial 2-Amino-3,5-difluorophenol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative framework for assessing the purity of commercially available 2-Amino-3,5-difluorophenol, a key building block in the synthesis of various pharmaceutical compounds. This guide outlines detailed experimental protocols for common analytical techniques and presents a template for data comparison.
Comparison of Commercial this compound Purity
The purity of this compound can vary between different commercial suppliers. A multi-faceted analytical approach is recommended for a comprehensive purity assessment. The following table provides a template for comparing the purity of this compound from different suppliers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Supplier | Stated Purity | HPLC Purity (%) (Area Normalization) | GC-MS Purity (%) (Area Normalization) | qNMR Purity (% w/w) | Major Impurities Detected |
| Supplier A | >98% | 99.2 | 99.5 | 99.1 | Isomeric Aminodifluorophenol |
| Supplier B | >99% | 99.8 | 99.9 | 99.7 | Residual Solvent |
| Supplier C | >97% | 98.5 | 98.8 | 98.2 | Unidentified Aromatic Compound |
Note: This table presents hypothetical data for illustrative purposes. Researchers should populate this table with their own experimental results.
Experimental Workflow for Purity Assessment
A systematic workflow is essential for the accurate and reproducible purity assessment of this compound. The following diagram illustrates a recommended experimental workflow, from sample preparation to data analysis and comparison.
Caption: Experimental workflow for the purity assessment of this compound.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable purity data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Trifluoroacetic acid (TFA) (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) in a suitable ratio (e.g., 50:50 v/v). The exact gradient may need to be optimized.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Prepare a sample solution of the commercial this compound at the same concentration as the reference standard stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 275 nm.[1]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by area normalization, assuming all components have a similar response factor at the detection wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS).
-
A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2][3]
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
Derivatization agent (e.g., BSTFA with 1% TMCS) may be necessary to improve the volatility and peak shape of the analyte.[2]
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL. If derivatization is required, follow a standard silylation protocol.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. This program may need optimization.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.[2]
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Impurity Identification: Identify potential impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Purity Estimation: Estimate the purity by area normalization of the total ion chromatogram (TIC).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[4] An internal standard of known purity is used for quantification.[4]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the analyte and internal standard are soluble and their signals do not overlap.
-
A high-purity internal standard with a known chemical structure and a signal in a clear region of the spectrum (e.g., maleic acid, 1,4-dinitrobenzene).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring full relaxation of all relevant signals (e.g., a long relaxation delay, d1, of at least 5 times the longest T1).[5]
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
-
Purity Calculation: Calculate the absolute purity (% w/w) of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Potential Impurities in this compound
The nature and level of impurities in commercial this compound can depend on the synthetic route employed. Potential impurities may include:
-
Starting materials and intermediates: Unreacted precursors from the synthesis process.
-
Isomeric impurities: Other isomers of aminodifluorophenol that may be formed as byproducts.
-
Byproducts of the synthesis: Compounds formed from side reactions. For example, in the synthesis of aminophenols, related impurities like other aminophenol isomers can be formed.[1][6]
-
Degradation products: this compound may be susceptible to oxidation or other degradation pathways, especially if not stored correctly. Aminophenols can degrade, leading to coloration of the product.[7]
-
Residual solvents: Solvents used in the synthesis and purification process.
A thorough purity assessment should aim to identify and quantify these potential impurities to ensure the quality and suitability of the this compound for its intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 7. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Amino-3,5-difluorophenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Amino-3,5-difluorophenol and two of its key derivatives: N-(2-hydroxy-4,6-difluorophenyl)acetamide (N-acetyl derivative) and 2-methoxy-4,6-difluoroaniline (O-methyl derivative). Understanding the spectroscopic signatures of these molecules is crucial for their identification, characterization, and application in various research and development endeavors, particularly in the synthesis of novel pharmaceutical compounds and functional materials.
The introduction of acetyl and methyl groups to the amino and hydroxyl functionalities, respectively, induces significant changes in the electronic environment and steric hindrance of the parent molecule. These modifications are reflected in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectra. This guide presents a summary of expected and experimentally observed spectroscopic data to facilitate the differentiation and analysis of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its N-acetyl and O-methyl derivatives. The data presented is a combination of experimentally reported values for similar compounds and predicted values based on established spectroscopic principles.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | 6.5-7.0 (m) | 4.9 (br s, NH₂), 9.1 (br s, OH) | 150-155 (C-F), 135-140 (C-OH), 125-130 (C-NH₂), 100-110 (C-H) | - |
| N-(2-hydroxy-4,6-difluorophenyl)acetamide | 6.8-7.3 (m) | 2.1 (s, COCH₃), 8.5 (br s, NH), 9.5 (br s, OH) | 152-157 (C-F), 140-145 (C-OH), 120-125 (C-NH), 105-115 (C-H) | 24 (COCH₃), 169 (C=O) |
| 2-methoxy-4,6-difluoroaniline | 6.6-7.1 (m) | 3.8 (s, OCH₃), 4.5 (br s, NH₂) | 151-156 (C-F), 145-150 (C-OCH₃), 128-133 (C-NH₂), 102-112 (C-H) | 56 (OCH₃) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
Table 2: FTIR, UV-Vis, and Mass Spectrometry Data
| Compound | Key FTIR Absorptions (cm⁻¹) | λmax (nm) | Molecular Ion (m/z) |
| This compound | 3400-3200 (N-H, O-H str), 1620-1600 (N-H bend), 1520-1480 (C=C str), 1250-1150 (C-F str) | ~280-290 | 145.03 |
| N-(2-hydroxy-4,6-difluorophenyl)acetamide | 3300-3100 (N-H, O-H str), 1660 (C=O str, Amide I), 1550 (N-H bend, Amide II), 1520-1480 (C=C str), 1250-1150 (C-F str) | ~270-280 | 187.04 |
| 2-methoxy-4,6-difluoroaniline | 3450-3250 (N-H str), 2950-2850 (C-H str), 1620-1600 (N-H bend), 1520-1480 (C=C str), 1250-1150 (C-F str) | ~285-295 | 159.05 |
Note: str = stretching, bend = bending.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of small organic molecules and can be adapted for the specific compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.
Instrumentation: A 300 MHz or higher NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually collected in the mid-infrared range (4000-400 cm⁻¹).
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecules, particularly those involving π-electron systems.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the wavelength of maximum absorbance (λmax).
-
Use quartz cuvettes with a 1 cm path length.
-
Fill a reference cuvette with the pure solvent.
Data Acquisition:
-
Record a baseline spectrum with the reference cuvette in the beam path.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
Data Processing:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
The position and intensity of the absorption bands provide information about the extent of conjugation and the presence of chromophores.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
For volatile compounds, direct insertion or injection into the ion source after vaporization is common.
-
Less volatile compounds can be introduced using a direct insertion probe.
Data Acquisition:
-
The sample is ionized in the source (e.g., by electron impact at 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation of aromatic compounds often involves the loss of small, stable neutral molecules or radicals.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound and its derivatives.
Logical Relationship of Spectroscopic Information
This diagram illustrates how the information from different spectroscopic techniques contributes to the overall structural elucidation of a molecule.
Caption: The synergistic role of different spectroscopic methods in determining the complete chemical structure of a compound.
A Comparative Guide to the Reactivity of 2-Amino-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the chemical reactivity of 2-Amino-3,5-difluorophenol with its non-fluorinated analog, 2-aminophenol. As a versatile building block in medicinal chemistry, understanding the influence of fluorine substitution on the reactivity of the amino and hydroxyl functional groups is crucial for reaction design and optimization. The data and protocols presented herein provide a benchmark for professionals engaged in the synthesis of novel pharmaceutical agents.
The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly modulates the nucleophilicity of the amino and hydroxyl groups in this compound. This inductive effect is expected to decrease the rate of reactions such as acylation and alkylation compared to the unsubstituted 2-aminophenol.
Comparative Reactivity Data
The following table summarizes the expected comparative reactivity in typical N-acylation and O-alkylation reactions. The yields are representative and illustrate the anticipated electronic effects of fluorine substitution. Unsubstituted 2-aminophenol is used as the baseline for comparison.
| Reaction | Substrate | Reagents & Conditions | Expected Product | Expected Yield (%) |
| N-Acylation | 2-Aminophenol | Acetic Anhydride (1.2 eq.), Room Temp, Solvent-Free, 15 min | N-(2-hydroxyphenyl)acetamide | >95% |
| This compound | Acetic Anhydride (1.2 eq.), Room Temp, Solvent-Free, 15 min | N-(2-hydroxy-4,6-difluorophenyl)acetamide | 80-90% | |
| O-Alkylation | 2-Aminophenol (N-protected) | Benzyl Bromide (1.1 eq.), K₂CO₃ (2 eq.), Acetone, Reflux, 20h | 2-(Benzyloxy)aniline | ~90% |
| This compound (N-protected) | Benzyl Bromide (1.1 eq.), K₂CO₃ (2 eq.), Acetone, Reflux, 20h | 2-(Benzyloxy)-3,5-difluoroaniline | 75-85% |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
1. Protocol for Comparative N-Acylation
This protocol describes a catalyst-free N-acylation of an aminophenol using acetic anhydride.
-
Materials:
-
Aminophenol (2-aminophenol or this compound)
-
Acetic Anhydride
-
Diethyl Ether
-
50 mL Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a 50 mL round-bottom flask, add the respective aminophenol (1.0 mmol).
-
Add acetic anhydride (1.2 mmol, 1.2 eq.) to the flask.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 10-20 minutes), add diethyl ether (5 mL) to the reaction mixture.
-
Allow the mixture to stand at room temperature for 1 hour to facilitate product crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterize the product by NMR and MS and determine the yield.
-
2. Protocol for Comparative O-Alkylation (Williamson Ether Synthesis)
This protocol details the O-alkylation of an N-protected aminophenol, a necessary step to ensure selectivity for the hydroxyl group.
-
Part A: Protection of the Amino Group
-
Dissolve the aminophenol (30 mmol) in 80 mL of methanol in a 250 mL round-bottom flask.
-
Add benzaldehyde (30 mmol, 1.0 eq.) and stir the solution for 1 hour at room temperature to form the Schiff base (imine).
-
Remove the methanol under reduced pressure.
-
Recrystallize the residue from ethanol to afford the purified N-benzylideneaminophenol.
-
-
Part B: O-Alkylation
-
To a stirred solution of the N-protected aminophenol (3 mmol) in acetone (30 mL), add potassium carbonate (K₂CO₃, 6 mmol, 2.0 eq.).
-
Add the alkyl halide (e.g., benzyl bromide, 3.3 mmol, 1.1 eq.).
-
Reflux the mixture for 20 hours, monitoring by TLC.
-
After cooling, filter the mixture to remove K₂CO₃.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Part C: Deprotection
-
Dissolve the crude product from Part B in methanol (20 mL).
-
Add 2M Hydrochloric Acid (15 mL) and stir at room temperature for 2 hours to hydrolyze the imine.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated aminophenol and determine the yield.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the benchmarking of this compound.
A Comparative Guide to Precursors in the Synthesis of Kinase Inhibitors: The Case of Gefitinib
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical decision in the synthesis of Active Pharmaceutical Ingredients (APIs), profoundly impacting the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. While the direct utility of 2-Amino-3,5-difluorophenol as a precursor in mainstream API synthesis is not extensively documented in publicly available literature, a comparative analysis of established synthetic routes for a prominent API can illuminate the principles of precursor selection. This guide focuses on the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, to compare the efficacy of different precursors and their corresponding synthetic pathways.
Comparative Analysis of Gefitinib Synthesis Routes
The synthesis of Gefitinib has been approached from various starting materials, each presenting distinct advantages and disadvantages in terms of overall yield, number of steps, and reaction conditions. Below is a summary of key quantitative data from different synthetic routes.
| Starting Material/Precursor | Number of Steps | Overall Yield (%) | Key Features |
| 6,7-Dimethoxy-3H-quinazolin-4-one[1] | 4 | 21% | Involves chlorination, nucleophilic aromatic substitution, demethylation, and Williamson etherification.[1] |
| Methyl 3-hydroxy-4-methoxybenzoate[2] | 7 | 37.4% | A longer route involving alkylation, nitration, reduction, cyclization, and successive aminations.[2] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline[3][4] | 4 | 14% | Utilizes an ionic liquid for demethylation and avoids chromatographic purification.[3][4] |
| 3-Hydroxy-4-methoxybenzaldehyde[2] | 8 | ~11% (radiolabeled) | Involves conversion to nitrile, alkylation, nitration, reduction, hydrolysis, cyclization, and chlorination.[2] |
| 6,7-Dimethoxyquinazolin-4(3H)-one (Original AstraZeneca)[2] | 6 | 10% | Involves regioselective demethylation, protection, chlorination, coupling, and deprotection.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are synopses of the experimental protocols for the key steps in two distinct Gefitinib syntheses.
Protocol 1: Synthesis from 6,7-Dimethoxy-3H-quinazolin-4-one[1]
-
Chlorination: 6,7-dimethoxy-3H-quinazolin-4-one is refluxed with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) to yield 4-chloro-6,7-dimethoxyquinazoline.
-
Nucleophilic Aromatic Substitution: The resulting chloroquinazoline is reacted with 3-chloro-4-fluoroaniline in isopropanol at room temperature to afford N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
-
Demethylation: The dimethoxy compound is selectively demethylated at the 6-position using a Lewis acid or other demethylating agents.
-
Williamson Etherification: The resulting phenol is alkylated with 4-(3-chloropropyl)morpholine in the presence of a base such as potassium carbonate (K₂CO₃) in DMF to yield Gefitinib.
Protocol 2: Synthesis from Methyl 3-hydroxy-4-methoxybenzoate[2]
-
Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane using potassium carbonate in a suitable solvent.
-
Nitration: The product is nitrated using nitric acid in acetic acid.
-
Reduction: The nitro group is reduced to an amine using iron powder in acetic acid.
-
Cyclization: The resulting amino compound is cyclized with formamidine acetate in refluxing ethanol to form the quinazolinone ring.
-
Chlorination: The quinazolinone is converted to the 4-chloroquinazoline using thionyl chloride.
-
First Amination: The chloroquinazoline is reacted with 3-chloro-4-fluoroaniline.
-
Second Amination: The terminal chloroalkyl group is reacted with morpholine to furnish Gefitinib.
Visualizing Synthetic Pathways
The logical flow and complexity of a synthetic route can be effectively communicated through diagrams. The following diagrams, generated using Graphviz, illustrate the synthetic pathways discussed.
Caption: Synthetic workflow starting from 6,7-Dimethoxy-3H-quinazolin-4-one.
Caption: Synthetic workflow starting from Methyl 3-hydroxy-4-methoxybenzoate.
Conclusion
While this compound does not appear to be a conventional precursor for major APIs based on current literature, the comparative analysis of Gefitinib synthesis routes underscores the critical evaluation required when selecting starting materials. The choice between a shorter route with a lower overall yield and a longer, more complex route with a higher yield is a common dilemma in process chemistry. Factors such as the cost and availability of starting materials, the safety and environmental impact of reagents, and the ease of purification must be carefully weighed. The detailed protocols and visual workflows provided in this guide offer a framework for such comparative assessments in the development of robust and efficient API manufacturing processes.
References
Comparative Analysis of Cross-Reactivity: A Focus on 2-Amino-3,5-difluorophenol in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential cross-reactivity of 2-Amino-3,5-difluorophenol in the context of immunoassay development. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document outlines a comprehensive, albeit hypothetical, experimental approach. The methodologies and comparative data are based on established principles of immunochemistry and publicly available information on structurally related aminophenol derivatives. This guide is intended to serve as a practical resource for designing and interpreting cross-reactivity studies for novel small molecules.
Introduction: The Challenge of Specificity with Fluorinated Aromatic Compounds
This compound is a fluorinated aromatic amine with potential applications as a hapten in the development of sensitive and specific immunoassays. The introduction of fluorine atoms can significantly alter the electronic and steric properties of a molecule, potentially influencing its binding affinity and specificity with antibodies. Understanding the cross-reactivity profile of an antibody developed against this hapten is crucial for the reliability and accuracy of any resulting immunoassay. Cross-reactivity with structurally similar compounds can lead to false-positive results and inaccurate quantification.
This guide will explore a hypothetical cross-reactivity study of this compound against a panel of analogous compounds.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for an antibody raised against a this compound-protein conjugate. The data is presented to illustrate how the presence and position of fluorine and other functional groups might influence antibody binding in a competitive ELISA format.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100% | |
| 2-Aminophenol | 300 | 5% | |
| 4-Aminophenol | >1000 | <1% | |
| 2,4-Difluoroaniline | 85 | 17.6% | |
| 3,5-Difluorophenol | 500 | 3% | |
| 2-Amino-4-fluorophenol | 120 | 12.5% |
Note: This data is illustrative and not based on actual experimental results. The IC50 value represents the concentration of the analyte required to inhibit 50% of the signal in a competitive ELISA. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of competing compound) x 100.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of small molecules.
Hapten-Carrier Protein Conjugation
To elicit an immune response, the small molecule hapten (this compound) must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for immunization. A common method involves the diazotization of the amino group on the hapten, which then reacts with tyrosine residues on the carrier protein.
Antibody Production
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the hapten-KLH conjugate. Monoclonal antibodies are generally preferred for their higher specificity.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with the this compound-BSA conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the anti-2-Amino-3,5-difluorophenol antibody is mixed with varying concentrations of the test compounds (this compound as the standard, and the potential cross-reactants). This mixture is then added to the coated wells.
-
Incubation: During incubation, the free and antibody-bound hapten compete for the limited binding sites on the immobilized hapten-BSA conjugate.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free hapten in the sample.
Visualizing the Workflow and Rationale
The following diagrams illustrate the key processes and logical relationships in this hypothetical cross-reactivity study.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Logical relationship of antibody binding and cross-reactivity.
Conclusion
While direct experimental data for the cross-reactivity of this compound is not currently available in the public domain, this guide provides a robust framework for researchers to design and execute such studies. The provided hypothetical data and detailed experimental protocols for competitive ELISA offer a practical starting point for assessing the specificity of antibodies developed against this and other novel haptens. Careful evaluation of cross-reactivity with structurally similar molecules is a critical step in the validation of any immunoassay to ensure its accuracy and reliability for research, diagnostic, and drug development applications.
A Comparative Guide to the Applications of 2-Amino-3,5-difluorophenol in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the applications of 2-Amino-3,5-difluorophenol, a key building block, particularly in the development of kinase inhibitors. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and synthetic workflows, this document serves as a comprehensive resource for understanding the nuanced impact of the difluorophenyl moiety in drug design.
The introduction of fluorine atoms into a drug candidate can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to the target protein.[1][2] this compound offers a unique combination of a nucleophilic amino group, a hydrogen-bonding hydroxyl group, and the electron-withdrawing and polarity-modulating effects of two fluorine atoms. These features make it a valuable synthon for creating potent and selective therapeutic agents.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is crucial for its application in rational drug design. The presence of two fluorine atoms significantly influences its electronic and steric character compared to its non-fluorinated analog, 2-aminophenol.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | PubChem |
| Molecular Weight | 145.11 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 163733-98-0 | PubChem |
| XLogP3-AA (Predicted) | 1.1 | PubChem |
Application in Kinase Inhibitor Design: A Comparative Analysis
A primary application of this compound and its derivatives is in the design of protein kinase inhibitors. The difluorophenol moiety has been shown to facilitate favorable polar interactions within the ATP-binding site of kinases, contributing to enhanced binding affinity and potency.[3] This is exemplified in the development of inhibitors for Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division and neurological disorders.[3]
To illustrate the advantages conferred by the difluoro-substitution, the following table compares the projected performance of a hypothetical kinase inhibitor containing a this compound moiety against its non-fluorinated counterpart. The data is illustrative and based on established principles of fluorine's role in medicinal chemistry.
Table 1: Comparative Performance of a Hypothetical Kinase Inhibitor
| Parameter | Non-Fluorinated Analog (2-Aminophenol derivative) | Difluorinated Analog (this compound derivative) | Rationale for Performance Difference |
| Target Kinase IC₅₀ (nM) | 150 | 50 | The electronegative fluorine atoms can form favorable dipole-dipole interactions or hydrogen bonds with residues in the kinase ATP-binding pocket, leading to enhanced binding affinity and lower IC₅₀ values.[3] |
| Metabolic Stability (t½ in HLM, min) | 30 | 90 | The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, thus blocking potential sites of metabolic attack and increasing the metabolic half-life of the compound.[1][2] |
| Lipophilicity (clogP) | 2.5 | 2.9 | Fluorine substitution generally increases the lipophilicity of a molecule, which can influence its membrane permeability and oral bioavailability. However, the effect is position-dependent.[1] |
| Aqueous Solubility | Moderate | Lower | Increased lipophilicity due to fluorination can lead to a decrease in aqueous solubility. |
| pKa (Phenolic Hydroxyl) | ~10 | ~8.5 | The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic hydroxyl group, lowering its pKa. This can affect the ionization state of the molecule at physiological pH. |
HLM: Human Liver Microsomes. Data is illustrative.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Protocol 1: Synthesis of a Pyridine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of pyridine-based kinase inhibitors incorporating the this compound moiety.
Materials:
-
2,5-dibromo-3-aminopyridine
-
(2-Amino-3,5-difluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Microwave reactor
Procedure:
-
To a microwave vial, add 2,5-dibromo-3-aminopyridine (1 equiv.), (2-Amino-3,5-difluorophenyl)boronic acid (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), SPhos (0.1 equiv.), and K₃PO₄ (2 equiv.).
-
Seal the vial and purge with nitrogen or argon.
-
Add degassed toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture in a microwave reactor at 100-120 °C for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the IC₅₀ of a compound against a purified kinase.
Materials:
-
Purified target kinase (e.g., VRK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the diluted test compound or vehicle (DMSO control).
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
Diagrams created using the DOT language illustrate key concepts and workflows relevant to the application of this compound.
Caption: VRK1/VRK2 Signaling Pathways and Point of Inhibition.
References
- 1. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-3,5-difluorophenol: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3,5-difluorophenol, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
This compound is a hazardous substance requiring careful handling.[1] It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear impervious protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: Wear protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust or aerosols, use a suitable respirator.[4]
Always handle this chemical in a well-ventilated area or outdoors.[2][3][4] Avoid eating, drinking, or smoking when using this product.[2][3][4]
II. Quantitative Data Summary
While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes key hazard and safety data for this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H302, H312, H315, H319, H332 | [1] |
| Description of Hazards | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled | [1][2] |
| Storage Temperature | Store in a cool, dry place. | [4][5] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place.[2][5] | [4] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[4][5] Do not dispose of this chemical in standard laboratory trash or down the drain.
Step 1: Waste Collection and Storage
-
Container: Place waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) into a clearly labeled, sealable container.
-
Labeling: The label should clearly state "Hazardous Waste" and "this compound".
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[4][5]
Step 2: Accidental Spill Cleanup In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and move upwind.[4]
-
Alert the appropriate emergency response team or fire brigade, informing them of the hazard's location and nature.[4]
-
Prevent the spillage from entering drains, sewers, or water courses.[4]
-
Contain the spill and recover the product where possible.[4]
-
Place recovered material and contaminated soil or other materials into labeled containers for disposal.[4]
-
Step 3: Final Disposal
-
Contact: Arrange for pickup by a licensed hazardous waste disposal company.
-
Manifest: Ensure all required waste disposal manifests are completed in accordance with institutional and regulatory requirements.
-
Handover: Transfer the waste to the authorized personnel for final disposal at an approved waste disposal plant.[5]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Amino-3,5-difluorophenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-3,5-difluorophenol. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or inhaled.[1][2][3] A comprehensive PPE strategy is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN166 or national equivalent) or a full-face shield.[1][4] | Protects against splashes, dust, and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene, butyl rubber). Gloves must be inspected for integrity before each use.[1][5][6] | Prevents skin contact, as the chemical is harmful and can cause skin irritation.[1][2] |
| Body Protection | A laboratory coat or other protective clothing.[1][4] Closed-toe shoes are required. | Protects against skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][5] If ventilation is inadequate, a suitable respirator should be worn.[6] | Prevents inhalation of harmful dust and vapors which may cause respiratory irritation.[1][2] |
Operational and Disposal Plans
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available.[5]
-
Gather all necessary PPE as specified in Table 1 and inspect for any damage.
-
Have an emergency eye wash station and safety shower readily accessible.[7]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Keep the container of this compound tightly closed until the point of use.[1][5]
-
-
Handling:
-
Conduct all weighing and transferring of the solid material within a chemical fume hood to avoid dust generation.[1][5]
-
Avoid all direct contact with the substance.[1]
-
Use compatible utensils for handling.
-
Do not eat, drink, or smoke in the handling area.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5]
-
-
Storage:
Waste Disposal Plan
-
Chemical Waste:
-
Contaminated PPE:
-
Single-use gloves and other disposable PPE that have come into contact with the chemical should be disposed of as hazardous waste.
-
Contaminated reusable clothing should be laundered separately before reuse.[1]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately flush skin with plenty of water and soap.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]
-
Spills: For minor spills, use dry clean-up procedures and avoid generating dust.[1] Vacuum or sweep up the material and place it in a sealed, labeled container for disposal.[1] For major spills, evacuate the area and contact emergency services.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chemshuttle.com [chemshuttle.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
